molecular formula C12H11ClN2O B1524724 4-((Benzyloxy)methyl)-6-chloropyrimidine CAS No. 914802-11-2

4-((Benzyloxy)methyl)-6-chloropyrimidine

Número de catálogo: B1524724
Número CAS: 914802-11-2
Peso molecular: 234.68 g/mol
Clave InChI: NUKBJRZXHSFACD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 914802-11-2) is a chlorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The compound features a chlorine atom and a benzyloxymethyl group on its pyrimidine core, a structure known to be a versatile intermediate in synthetic organic chemistry . The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is considered a "privileged structure" in drug discovery due to its presence in fundamental biological molecules like nucleobases . This prevalence makes pyrimidine-based compounds highly valuable for creating derivatives with potential pharmacological activities. The chlorine atom at the 6-position of the pyrimidine ring is typically reactive and susceptible to nucleophilic substitution, allowing researchers to functionalize the molecule and synthesize more complex structures . The benzyloxy group can also serve as a protective group that can be selectively modified or removed, adding a layer of synthetic utility . While specific biological data for this exact compound is limited, related pyrimidine derivatives are extensively studied for a wide range of therapeutic applications, underscoring the research value of this chemical scaffold . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-chloro-6-(phenylmethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKBJRZXHSFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697768
Record name 4-[(Benzyloxy)methyl]-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914802-11-2
Record name 4-[(Benzyloxy)methyl]-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 188539-38-0): A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((benzyloxy)methyl)-6-chloropyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, reactivity, and critical applications, particularly in the design and discovery of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this compound a valuable tool in medicinal chemistry.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the purine bases of DNA and RNA, and its synthetic tractability. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound emerges as a particularly useful intermediate due to its bifunctional nature. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents.[3] Concurrently, the benzyloxymethyl group at the 4-position provides a stable, yet readily cleavable, protecting group for a hydroxymethyl functionality, which can be a key pharmacophoric element or a point for further molecular elaboration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 188539-38-0N/A
Molecular Formula C₁₂H₁₁ClN₂O[4]
Molecular Weight 234.68 g/mol [4]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water.[2]N/A
Purity Typically >95% (commercially available)[5]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a regioselective nucleophilic substitution followed by a functional group interconversion.

Synthesis_Pathway Start 4,6-Dichloropyrimidine Intermediate1 4-Chloro-6-(hydroxymethyl)pyrimidine Start->Intermediate1 1. Grignard Reagent (e.g., (CH₂O)n, Mg) 2. Hydrolysis Product This compound Intermediate1->Product Benzyl Bromide, NaH, THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-6-(hydroxymethyl)pyrimidine

This step involves the introduction of a hydroxymethyl group onto the pyrimidine ring. A plausible method is the reaction of 4,6-dichloropyrimidine with a suitable one-carbon synthon, such as a Grignard reagent derived from formaldehyde or a protected equivalent.

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of a suitable Grignard reagent, for example, one prepared from magnesium and paraformaldehyde (excess).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-6-(hydroxymethyl)pyrimidine.

Causality: The low temperature is crucial to control the reactivity of the Grignard reagent and favor monosubstitution. The use of a less reactive organometallic reagent could also be explored to improve selectivity.

Step 2: Benzyl Protection of the Hydroxymethyl Group

The hydroxyl group of the intermediate is then protected with a benzyl group to yield the final product.

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-6-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol, forming a sodium alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Williamson ether synthesis.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable and versatile reactivity of its chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution.[5] This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[6][7]

SNAr_Mechanism Reactant <[Image of this compound structure] + Nu⁻> Intermediate <[Image of Meisenheimer complex]> Reactant->Intermediate Nucleophilic Attack Product <[Image of substituted pyrimidine structure] + Cl⁻> Intermediate->Product Loss of Leaving Group

Caption: Generalized mechanism for the SNAr reaction on this compound.

A wide range of nucleophiles can be employed to displace the chloride, including:

  • Amines: Primary and secondary amines react readily to form 6-aminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.[8][9]

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 6-alkoxy or 6-aryloxypyrimidine derivatives.

  • Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The reaction conditions for SNAr are typically mild, often requiring a base (e.g., diisopropylethylamine, potassium carbonate) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C and C-N bonds, further expanding its synthetic utility.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the optimization of lead compounds in drug discovery programs. Its primary application lies in the development of kinase inhibitors.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The 6-substituent, introduced via SNAr from the 6-chloro precursor, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, while the 4-substituent can be modified to enhance potency and selectivity. The benzyloxymethyl group can be deprotected to reveal a hydroxymethyl group, which can form additional hydrogen bonds with the target protein or serve as a point for further derivatization to improve pharmacokinetic properties.

Kinase_Inhibitor_SAR Core This compound Library Library of 6-Substituted Pyrimidines Core->Library SNAr with various nucleophiles SAR Structure-Activity Relationship (SAR) Studies Library->SAR Screening for kinase inhibition Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate Further optimization (e.g., deprotection and derivatization of the 4-substituent)

Caption: Workflow illustrating the use of this compound in a kinase inhibitor drug discovery program.

Structure-Activity Relationship (SAR) Studies

The ease with which the 6-position can be modified makes this intermediate ideal for systematic SAR studies.[8] By synthesizing a series of analogs with different substituents at the 6-position, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to a more rational design of potent and selective inhibitors.

Spectroscopic Characterization (Predicted)

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.9H-2 (pyrimidine)
~7.5H-5 (pyrimidine)
~7.3-7.4Phenyl-H
~4.8-CH₂-Ph
~4.6-CH₂-O-

Mass Spectrometry (Predicted): In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 234, with an isotopic peak (M+2)⁺ at m/z 236 with approximately one-third the intensity, characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the benzyl group or the entire benzyloxymethyl side chain.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This information is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its well-defined reactivity, particularly the facile nucleophilic aromatic substitution of the 6-chloro group, allows for the efficient construction of diverse molecular libraries. Its strategic design, incorporating a readily modifiable position and a protected functional group, makes it an ideal tool for the development of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to fully leverage its potential in their drug discovery endeavors.

References

The Strategic Intermediate: A Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold in Modern Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of contemporary drug discovery, forming the structural core of a multitude of therapeutic agents. Its prevalence in nature, most notably as a key component of nucleobases, has established it as a "privileged scaffold" in medicinal chemistry. This inherent biological relevance, coupled with the synthetic tractability of the pyrimidine ring, has led to the development of a vast array of drugs targeting a wide range of diseases, from infectious agents to malignancies. Within this chemical space, halogenated pyrimidines serve as exceptionally versatile intermediates, with the chloro-substituted variants being paramount due to their predictable reactivity and commercial availability.

This guide focuses on a specific, yet highly strategic, building block: 4-((benzyloxy)methyl)-6-chloropyrimidine . This molecule is distinguished by two key functional groups that impart orthogonal reactivity: a labile chlorine atom at the 6-position, primed for nucleophilic displacement, and a benzyloxymethyl group at the 4-position, which can be chemically manipulated or serve as a crucial interacting moiety in a final drug candidate. This unique combination makes it a valuable precursor in the synthesis of complex, polysubstituted pyrimidines, particularly in the realm of kinase inhibitors. This document will provide a comprehensive overview of its synthesis, characterization, and application, underpinned by mechanistic insights and practical, field-proven protocols.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture and properties of this compound is fundamental to its effective utilization.

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O
Molecular Weight 234.69 g/mol
CAS Number 914802-11-2[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

It is critical to distinguish this compound from its isomer, 4-(benzyloxy)-6-chloropyrimidine (CAS No. 405930-65-6), where the benzyloxy group is directly attached to the pyrimidine ring.[2] The methylene spacer in this compound introduces greater conformational flexibility and alters the electronic properties of the pyrimidine ring, which can be strategically exploited in drug design.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. While multiple routes can be envisaged, a common and efficient method involves the reaction of a dichlorinated pyrimidine precursor with benzyl alcohol.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the preparation of this compound from a suitable starting material.

Starting Material: 4-Chloro-6-(chloromethyl)pyrimidine or a related activated precursor.

Reagents and Solvents:

  • Benzyl alcohol

  • A suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium benzoxide.

  • Cool the mixture back to 0 °C and add a solution of 4-chloro-6-(chloromethyl)pyrimidine in anhydrous DMF dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Structural Characterization: Ensuring Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound before its use in subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80s1HH-2 (pyrimidine ring)
~7.40 - 7.25m5HPhenyl protons
~7.20s1HH-5 (pyrimidine ring)
~4.65s2H-O-CH₂ -Ph
~4.50s2HPyrimidine-CH₂ -O-

Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~165.0C-4 (pyrimidine ring)
~161.5C-6 (pyrimidine ring)
~158.0C-2 (pyrimidine ring)
~137.5Quaternary Phenyl Carbon
~128.5Phenyl Carbons
~128.0Phenyl Carbons
~127.8Phenyl Carbons
~118.0C-5 (pyrimidine ring)
~73.0-O-CH₂ -Ph
~68.0Pyrimidine-CH₂ -O-
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information to further support the structure.

Expected Mass Spectrum Data (Electrospray Ionization, ESI+):

  • [M+H]⁺: m/z ~235.06

  • [M+Na]⁺: m/z ~257.04

A characteristic fragmentation pattern would involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxymethyl group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the C-6 chlorine atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C-6 position for attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general mechanism for the SNAr reaction at the C-6 position is depicted below. This reaction is highly efficient for introducing a variety of substituents, which is a key strategy in the construction of libraries of potential drug candidates.

Caption: Generalized SNAr mechanism at the C-6 position.

Common Nucleophiles and Reaction Conditions:

  • Amines: Reactions with primary and secondary amines are widespread in the synthesis of kinase inhibitors.[3] These reactions are typically carried out in a polar solvent like isopropanol or DMF, often with the addition of a base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Thiols: Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

  • Alcohols: Alkoxides, generated from alcohols and a strong base, can displace the chloride to form ethers.

Application in the Synthesis of Kinase Inhibitors

The 4-amino-6-substituted pyrimidine motif is a common feature in a number of potent and selective kinase inhibitors. This compound is an ideal starting material for accessing these scaffolds. For example, it can be used in the synthesis of analogues of dual EGFR/HER2 inhibitors.[4] The general synthetic strategy is outlined below.

Kinase_Inhibitor_Synthesis start This compound step1 S N Ar with a substituted aniline (e.g., 3-ethynylaniline) start->step1 intermediate 4-Anilino-6-((benzyloxy)methyl)pyrimidine Intermediate step1->intermediate step2 Further functionalization or deprotection of the benzyl group intermediate->step2 final_product Kinase Inhibitor Candidate step2->final_product

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocol: Synthesis of a 4-Anilino-6-((benzyloxy)methyl)pyrimidine Intermediate

Reagents and Solvents:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound in 2-propanol, add the substituted aniline and DIPEA.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-anilino-6-((benzyloxy)methyl)pyrimidine intermediate.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled and predictable introduction of a wide range of functional groups. This makes it an ideal scaffold for the construction of compound libraries for high-throughput screening and a key building block in the targeted synthesis of kinase inhibitors and other potential therapeutic agents. The protocols and characterization data provided in this guide offer a solid foundation for the successful application of this strategic intermediate in drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] As a fundamental component of nucleic acids, pyrimidine derivatives possess an inherent biocompatibility that makes them exceptional candidates for therapeutic agents.[1] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. This has led to the development of numerous FDA-approved drugs for a variety of indications, including cancer, viral infections, and inflammatory diseases.[1][2] The continued exploration of novel pyrimidine-based molecules remains a vibrant and promising area of research in the quest for new and more effective treatments.[1][4] This guide provides a detailed technical overview of the synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine, a valuable intermediate for the development of next-generation therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a logical retrosynthetic pathway. The target molecule features a chlorine atom at the 6-position, which is a common reactive handle for introducing further chemical diversity via nucleophilic substitution or cross-coupling reactions. The benzyloxymethyl group at the 4-position serves as a protected hydroxymethyl moiety.

A plausible and efficient synthetic strategy involves a two-step sequence starting from a readily accessible precursor, 4-(hydroxymethyl)-6-hydroxypyrimidine. This approach consists of:

  • Selective benzylation of the primary alcohol in 4-(hydroxymethyl)-6-hydroxypyrimidine to yield the key intermediate, 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

  • Chlorination of the hydroxyl group at the 6-position of the pyrimidine ring to afford the final product, this compound.

This strategy is advantageous as it utilizes common and well-established chemical transformations, ensuring a reliable and scalable synthesis.

Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

The initial step focuses on the selective protection of the primary alcohol of 4-(hydroxymethyl)-6-hydroxypyrimidine. The synthesis of the starting material, 4-(hydroxymethyl)-6-hydroxypyrimidine, can be achieved through the condensation of an appropriate three-carbon building block with formamide, a common method for constructing the pyrimidine ring.

Protocol for the Synthesis of 4-(Hydroxymethyl)-6-hydroxypyrimidine (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere.

  • Addition of Reagents: To this solution, add ethyl 3-hydroxypropionate (1.0 equivalent) and formamide (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-(hydroxymethyl)-6-hydroxypyrimidine.

Protocol for the Benzylation of 4-(Hydroxymethyl)-6-hydroxypyrimidine:

The selective benzylation of the primary alcohol can be achieved using benzyl bromide in the presence of a suitable base.

  • Reaction Setup: Suspend 4-(hydroxymethyl)-6-hydroxypyrimidine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base and Reagent: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents), to the suspension. Stir the mixture for 15-20 minutes at room temperature. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

Step 2: Synthesis of this compound

The final step involves the conversion of the hydroxyl group at the 6-position of the pyrimidine ring to a chlorine atom. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Protocol for the Chlorination of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 4-((benzyloxy)methyl)-6-hydroxypyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) while keeping the temperature low. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization Data (Predicted)

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Key Signals (δ, ppm)Expected ¹³C NMR Key Signals (δ, ppm)
4-((Benzyloxy)methyl)-6-hydroxypyrimidineC₁₁H₁₀N₂O₂202.21~4.5 (s, 2H, -CH₂-O-), ~5.0 (s, 2H, Ar-CH₂-), 7.2-7.4 (m, 5H, Ar-H), ~8.0 (s, 1H, pyrimidine-H), ~8.5 (s, 1H, pyrimidine-H)~65 (-CH₂-O-), ~70 (Ar-CH₂-), 127-129 (Ar-C), ~137 (Ar-C), ~150-165 (pyrimidine-C)
This compoundC₁₁H₉ClN₂O220.66~4.6 (s, 2H, -CH₂-O-), ~5.1 (s, 2H, Ar-CH₂-), 7.3-7.5 (m, 5H, Ar-H), ~8.2 (s, 1H, pyrimidine-H), ~8.7 (s, 1H, pyrimidine-H)~68 (-CH₂-O-), ~72 (Ar-CH₂-), 128-130 (Ar-C), ~136 (Ar-C), ~155-170 (pyrimidine-C)

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 220, along with a characteristic M+2 peak at m/z 222 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Mechanistic Insights

The key transformations in this synthesis are mechanistically well-understood.

  • Benzylation: The benzylation of the primary alcohol proceeds via a standard Williamson ether synthesis mechanism. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction.

  • Chlorination: The chlorination of the 6-hydroxypyrimidine with POCl₃ is a nucleophilic substitution reaction on the pyrimidine ring. The hydroxyl group is first converted into a better leaving group by reaction with POCl₃. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 6-position and displacing the activated oxygen species.

Alternative Synthetic Strategies

An alternative approach to the synthesis of this compound could involve starting from a commercially available dichloropyrimidine, such as 4,6-dichloropyrimidine. This strategy would rely on the selective nucleophilic substitution of one of the chlorine atoms.

  • Selective Substitution: The reaction of 4,6-dichloropyrimidine with a suitable benzyloxymethyl nucleophile could potentially yield the desired product. However, achieving monosubstitution over disubstitution can be challenging and often requires careful control of reaction conditions such as stoichiometry, temperature, and solvent. The inherent reactivity of the C4 and C6 positions of the pyrimidine ring would need to be considered to ensure the desired regioselectivity.

Visualization of the Synthetic Workflow

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Ethyl 3-hydroxypropionate Ethyl 3-hydroxypropionate A 4-(Hydroxymethyl)-6-hydroxypyrimidine Ethyl 3-hydroxypropionate->A 1. NaOMe, MeOH 2. Formamide, Reflux Formamide Formamide Formamide->A B 4-((Benzyloxy)methyl)-6-hydroxypyrimidine A->B Benzyl bromide, K₂CO₃, DMF C This compound B->C POCl₃, Reflux

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and efficient route to a valuable building block for drug discovery. The outlined protocols are based on well-established and robust chemical transformations, ensuring their applicability in a research and development setting. The strategic use of a benzyl protecting group and a standard chlorination procedure provides a clear and logical pathway to the target molecule. Further optimization of reaction conditions may be necessary to maximize yields and purity on a larger scale. The versatility of the final product, with its reactive chlorine handle, opens up numerous possibilities for the synthesis of diverse libraries of pyrimidine derivatives for biological screening.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Benzyloxy)methyl)-6-chloropyrimidine is a disubstituted pyrimidine that, while recognized for its utility as a synthetic intermediate in medicinal chemistry, remains largely uncharacterized in terms of its specific biological mechanism of action. The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active agents, known to interact with a wide range of molecular targets. This technical guide provides a comprehensive framework for investigating the potential mechanism of action of this compound. By leveraging the known biological activities of structurally related pyrimidine derivatives, we will explore hypothesized mechanisms and present detailed experimental protocols to systematically elucidate its molecular targets and affected signaling pathways. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this and similar pyrimidine-based compounds.

Introduction: The Pyrimidine Scaffold and the Subject Compound

The pyrimidine ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic the endogenous purine and pyrimidine bases of nucleic acids and to interact with a diverse array of biological targets through various non-covalent interactions. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, enzyme inhibition, anticancer, and anti-inflammatory effects.[2][3][4]

This compound (Figure 1) is a synthetic organic compound characterized by a central pyrimidine ring with a benzyloxymethyl group at the 4-position and a reactive chlorine atom at the 6-position.[5] The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to build more complex molecules.[1] While its synthetic utility is established, the intrinsic biological activity and specific mechanism of action of this compound have not been reported in the scientific literature. This guide, therefore, aims to provide a logical framework for its investigation based on the established pharmacology of the broader pyrimidine class.

Figure 1: Chemical Structure of this compound

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Given the lack of direct mechanistic data for this compound, we can formulate hypotheses based on the well-documented activities of other substituted pyrimidines. The following sections outline potential enzyme classes and pathways that this compound may target.

Enzyme Inhibition: A Prominent Feature of Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in a multitude of enzyme inhibitors.[2] The inhibitory potential of novel pyrimidine derivatives has been explored against various enzymes implicated in diseases such as cancer, Alzheimer's, and diabetes.[3]

  • Kinase Inhibition: Many pyrimidine-based compounds are potent kinase inhibitors. For instance, Ibrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor, features a pyrimidine core and is used in the treatment of B-cell malignancies.[2] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

  • Metabolic Enzyme Inhibition: Pyrimidine derivatives have been shown to inhibit key metabolic enzymes. Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is a target for some pyrimidine-based inhibitors.[2] Additionally, studies have demonstrated the inhibitory effects of pyrimidine derivatives on enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR).[3]

  • Glutathione Reductase Inhibition: Recent studies have investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase (GR), an important enzyme in cancer treatment.[6][7] The presence of amino and chloro groups on the pyrimidine ring was found to contribute to effective inhibition.[6]

  • Lipoxygenase (LOX) Inhibition: Certain pyrimidine derivatives have been identified as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[4]

The inhibitory potencies of some representative pyrimidine-based inhibitors against their respective enzyme targets are summarized in Table 1.

Table 1: Inhibitory Potency of Representative Pyrimidine-Based Compounds
Inhibitor Target Enzyme IC50 (nM) Ki (nM)
IbrutinibBruton's Tyrosine Kinase (BTK)0.5-
AcalabrutinibBruton's Tyrosine Kinase (BTK)5.1-
Pyrimidine Derivative Example 1Carbonic Anhydrase I (hCA I)-39.16 ± 7.70
Pyrimidine Derivative Example 2Carbonic Anhydrase II (hCA II)-18.21 ± 3.66
Pyrimidine Derivative Example 3Acetylcholinesterase (AChE)-33.15 ± 4.85
Pyrimidine Derivative Example 4Butyrylcholinesterase (BChE)-31.96 ± 8.24
Pyrimidine Derivative Example 5α-Glycosidase-17.37 ± 1.11
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)-979 ± 230
Pyrimidine Derivative 2aLipoxygenase (LOX)42,000-

Data compiled from multiple sources.[2][3][4][6]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended, starting with broad screening and progressing to more specific target validation.

Initial In Vitro Screening: A Broad Net Approach

The first step is to perform a broad in vitro screening to identify potential biological activities.

G cluster_0 Phase 1: Broad In Vitro Screening cluster_1 Phase 2: Hit Identification & Prioritization A Compound This compound B Panel of Kinase Assays (e.g., KinomeScan) A->B Test Compound C Panel of Metabolic Enzyme Assays (e.g., DHODH, GR, CA, AChE) A->C Test Compound D Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) in various cell lines (cancer, normal) A->D Test Compound E Phenotypic Screening (e.g., high-content imaging for morphological changes) A->E Test Compound F Data Analysis: Identify statistically significant hits B->F C->F D->F E->F G Prioritize hits based on potency, selectivity, and therapeutic relevance F->G

Diagram 1: Initial in vitro screening workflow.

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the target enzyme to wells containing serial dilutions of this compound. Include a control with no inhibitor. Incubate the mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[2]

  • Kinetic Measurement: Immediately measure the change in a detectable signal (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Target Identification and Validation

Once initial hits are identified, the next phase focuses on confirming the direct interaction between the compound and its putative target.

G cluster_0 Target Identification & Validation H Identified 'Hit' Target (from initial screening) I Biophysical Binding Assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) H->I Validate Interaction J Cellular Thermal Shift Assay (CETSA) H->J Validate Interaction K Target Knockdown/Knockout or Overexpression (e.g., using siRNA, CRISPR/Cas9) H->K Validate Interaction L Confirmation of Phenotype Reversal K->L Assess Compound Effect

Diagram 2: Workflow for target identification and validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Pathway Analysis and Downstream Effects

After validating the direct target, it is crucial to understand the downstream consequences of this interaction on cellular signaling pathways.

G M Validated Target N Treat cells with compound M->N O Phospho-proteomics Analysis N->O P Gene Expression Profiling (e.g., RNA-Seq) N->P Q Western Blotting for key pathway proteins N->Q R Identify modulated signaling pathways O->R P->R Q->R S Functional Cell-Based Assays (e.g., apoptosis, cell cycle arrest) R->S

Diagram 3: Investigating downstream signaling pathways.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, its pyrimidine core suggests a high potential for biological activity, most likely through enzyme inhibition. The presented framework provides a systematic and robust approach to unraveling its mechanism of action. By employing a combination of broad in vitro screening, target validation techniques, and downstream pathway analysis, researchers can effectively characterize the pharmacological profile of this compound. The insights gained from such studies will not only illuminate the therapeutic potential of this compound but also contribute to the broader understanding of pyrimidine-based compounds in drug discovery. Future research should focus on executing these proposed experimental workflows to identify and validate its molecular targets, ultimately paving the way for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Biological Activity Screening of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the biological activity screening of 4-((benzyloxy)methyl)-6-chloropyrimidine. While this specific molecule is often documented as a synthetic intermediate, its core pyrimidine structure is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2][3] This document outlines a strategic, multi-tiered screening approach to elucidate its potential therapeutic activities. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation and hit validation. The methodologies described are grounded in established principles of drug discovery and are designed to be adaptable for researchers in academic and industrial settings.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural molecules like nucleic acids and vitamin B1.[2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[6][7]

The subject of this guide, this compound, possesses key reactive sites—notably the chloro group at the 6-position—that make it an ideal starting point for the synthesis of compound libraries.[8][9] Its documented use as an intermediate in the synthesis of kinase inhibitors, among other complex molecules, strongly suggests that a primary screening focus should be on targets within this class.[6][7] However, a comprehensive screening strategy should not be limited to this and should explore a wider range of potential biological activities.

Strategic Screening Funnel

A tiered or funnel-based screening approach is recommended to efficiently and cost-effectively evaluate the biological potential of this compound and its derivatives. This strategy begins with broad, high-throughput primary assays and progresses to more specific and complex secondary and tertiary assays for hit confirmation and characterization.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Hit Validation Primary_Assays High-Throughput Primary Assays (e.g., Cytotoxicity, Kinase Panel, Antimicrobial) Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assays->Dose_Response Active Hits Selectivity_Panel Secondary Target & Selectivity Panels Dose_Response->Selectivity_Panel Confirmed Hits Cell_Based_Assays Cell-Based Pathway Analysis Selectivity_Panel->Cell_Based_Assays Selective Hits In_Vivo_Models In Vivo / Ex Vivo Model Validation Cell_Based_Assays->In_Vivo_Models Validated Leads

Caption: A strategic screening funnel for hit identification and validation.

Primary Screening: Casting a Wide Net

The initial phase of screening aims to identify any potential biological activity of the parent compound or a library of its derivatives.

General Cytotoxicity Screening

Before assessing specific targets, it is crucial to determine the general cytotoxicity of the compound. This provides a baseline for interpreting subsequent assay results and helps to flag compounds with non-specific toxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., PC3 for prostate, HepG-2 for liver, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

ParameterCell Line 1 (e.g., PC3)Cell Line 2 (e.g., HepG-2)Cell Line 3 (e.g., HCT-116)
IC50 (µM) Experimental ValueExperimental ValueExperimental Value
Max Inhibition (%) Experimental ValueExperimental ValueExperimental Value
Kinase Inhibition Profiling

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a high-priority starting point.[6][7] This can be performed through various commercially available services that offer screening against hundreds of kinases.

Workflow: Kinase Panel Screening

Caption: Workflow for primary kinase panel screening.

Interpretation: Hits from this screen (typically defined as >50% inhibition at a single concentration) provide the first indication of potential kinase targets. The kinome-wide selectivity profile can also offer early insights into potential off-target effects.[6][7]

Antimicrobial Activity Screening

The pyrimidine nucleus is also a component of various antibacterial and antifungal agents.[4] Therefore, screening for antimicrobial activity is a worthwhile endeavor.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

MicroorganismMIC (µg/mL)
S. aureus Experimental Value
E. coli Experimental Value
C. albicans Experimental Value

Secondary Screening: Hit Confirmation and Characterization

Once primary hits are identified, the next step is to confirm their activity and begin to characterize their potency and selectivity.

Dose-Response and Potency Determination

For any hits from the primary screens, full dose-response curves must be generated to determine their potency (IC50 or EC50). This involves testing the compound over a wider range of concentrations (typically 8-12 points) in the relevant assay.

Selectivity Profiling

For kinase inhibitors, it is crucial to assess selectivity. If the primary screen identified a hit against a particular kinase family (e.g., tyrosine kinases), a secondary screen against a smaller, more focused panel of related kinases is warranted. This helps to determine if the compound is a broad-spectrum inhibitor or selective for a specific target.[6][7]

Tertiary Screening: Elucidating the Mechanism of Action

Validated hits from secondary screening can be advanced to more complex, cell-based assays to understand their effect on biological pathways.

Cellular Target Engagement

It is essential to confirm that a compound that inhibits an enzyme in a biochemical assay also engages with its target in a cellular context.

Workflow: Cellular Target Engagement Assay (e.g., NanoBRET™)

G Transfection Transfect Cells with NanoLuc®-Kinase Fusion Vector Treatment Treat Cells with Test Compound and Fluorescent Tracer Transfection->Treatment Detection Measure BRET Signal (Energy transfer from NanoLuc® to tracer) Treatment->Detection Analysis Analyze Signal Reduction to Determine Cellular IC50 Detection->Analysis

Caption: Workflow for a cellular target engagement assay.

A reduction in the BRET (Bioluminescence Resonance Energy Transfer) signal indicates that the test compound is displacing the fluorescent tracer from the kinase's active site, confirming target engagement in living cells.[7]

Downstream Signaling Pathway Analysis

If a compound is confirmed to engage a specific kinase, its effect on the downstream signaling pathway should be investigated. For example, if the target is a receptor tyrosine kinase, a Western blot or ELISA can be used to measure the phosphorylation status of its downstream substrates.

Conclusion

The biological activity screening of this compound and its derivatives requires a systematic and multi-faceted approach. While its primary role may be as a synthetic intermediate, its inherent pyrimidine scaffold warrants a thorough investigation into its potential as a bioactive molecule. By employing a strategic screening funnel that encompasses broad primary screens followed by rigorous secondary and tertiary validation assays, researchers can effectively uncover and characterize its therapeutic potential. The methodologies outlined in this guide provide a robust framework for such an investigation, grounded in the principles of modern drug discovery.

References

An In-depth Technical Guide to the Solubility of 4-((Benzyloxy)methyl)-6-chloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of synthetic intermediates is paramount. 4-((Benzyloxy)methyl)-6-chloropyrimidine is a key heterocyclic building block, utilized in the synthesis of a variety of complex molecules with potential therapeutic applications. Its reactivity, driven by the chloropyrimidine core, allows for diverse chemical transformations. However, the efficiency of these reactions, as well as the ease of purification and formulation, is fundamentally governed by the compound's solubility in organic solvents.

This technical guide provides a comprehensive analysis of the solubility of this compound. Eschewing a simple data sheet, this document offers a first-principles approach for the modern researcher. We will first dissect the molecular structure to predict its solubility behavior based on established chemical principles. Following this theoretical grounding, we will present detailed, field-proven experimental protocols for both kinetic and equilibrium solubility determination, enabling researchers to generate reliable and reproducible data in their own laboratories.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" serves as a foundational guideline: a solute will dissolve best in a solvent that has similar intermolecular forces.[1][2][3][4][5] Key factors influencing solubility include the polarity of both the solute and the solvent, the potential for hydrogen bonding, and the molecular size of the solute.[6][7] Temperature also plays a critical role; for most solids dissolving in organic solvents, solubility increases with temperature as the dissolution process is often endothermic.[8][9][10]

1.1. Molecular Structure and Polarity Analysis of this compound

To predict the solubility of this compound (Molecular Formula: C₁₂H₁₁ClN₂O, Molecular Weight: 234.69 g/mol [5][11]), we must first analyze its structure to understand its inherent polarity and potential for intermolecular interactions.

Structure:

  • Pyrimidine Ring: The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms are electronegative, creating dipole moments within the ring and making it a polar moiety. Pyrimidine itself is soluble in water and many organic solvents.[12]

  • Chloro Group: The chlorine atom is an electron-withdrawing group, further enhancing the polarity of the pyrimidine ring.

  • Benzyloxy Group: The benzyl group (a benzene ring attached to a CH₂ group) is nonpolar and capable of π-stacking interactions.

  • Ether Linkage (-O-): The ether group introduces a polar C-O bond and can act as a hydrogen bond acceptor.

  • Methylene Bridge (-CH₂-): The methylene groups are nonpolar.

Overall Polarity Assessment: this compound is an amphiphilic molecule, possessing both significant polar (chloropyrimidine ring, ether oxygen) and nonpolar (benzyl group) regions. The presence of the large, nonpolar benzyl group will likely dominate its character, suggesting it will have limited solubility in highly polar solvents like water but should be soluble in a range of organic solvents of intermediate to low polarity. The molecule lacks hydrogen bond donors, which will limit its solubility in protic solvents with strong hydrogen-bonding networks.

1.2. Predicted Solubility Profile

Based on the structural analysis, we can hypothesize the solubility of this compound in various classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar benzyl group suggests that there will be some affinity for nonpolar solvents. Solubility is expected to be moderate, likely higher in aromatic solvents like toluene due to potential π-π stacking interactions between the benzene rings.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF)): This class of solvents is predicted to be the most effective. They possess a significant dipole moment to interact with the polar pyrimidine ring but lack the strong hydrogen-bonding network that could hinder dissolution. Solvents like DCM, THF, and ethyl acetate are excellent candidates. DMF, being highly polar, is also expected to be a good solvent, as has been observed for other pyrimidine derivatives.[13][14]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols is expected to be moderate. While these solvents are polar, the compound's inability to act as a hydrogen bond donor may limit its interaction with the solvent's hydrogen-bonding network. However, the ether oxygen can act as a hydrogen bond acceptor. Studies on similar pyrimidine derivatives have shown solubility in methanol.[7][14]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. We present two robust, self-validating protocols: a rapid kinetic assay for high-throughput screening and the gold-standard equilibrium shake-flask method for definitive thermodynamic solubility.

2.1. High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. It relies on dissolving the compound in a universal solvent (like DMSO) and then observing precipitation upon dilution into the target organic solvent.[4][10][15][16][17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock solution of compound in DMSO B Prepare serial dilutions of stock (e.g., 5 mM, 2 mM, 1 mM, etc.) A->B D Add small volume of DMSO stock/dilutions to solvent wells (e.g., 1:100 dilution) B->D C Aliquot target organic solvents into a 96-well plate C->D E Shake plate at room temperature for 1-2 hours D->E F Measure turbidity using a nephelometer or plate reader (e.g., at 620 nm) E->F G Plot turbidity vs. concentration F->G H Determine the concentration at which precipitation occurs (Kinetic Solubility Limit) G->H

Caption: Workflow for the kinetic solubility assay.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, add 198 µL of each test organic solvent to the appropriate wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the solvent-containing wells. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake it on an orbital shaker at room temperature for 2 hours.

  • Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or UV-Vis absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Wells with clear solutions indicate solubility at that concentration.

2.2. Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility, representing the true equilibrium concentration of a saturated solution. It is considered the gold standard for its accuracy and reliability.[2][9][18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of organic solvent in a vial C Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->C B Prepare calibration standards in the same solvent H Compare against calibration curve to determine solubility (e.g., in mg/mL or mM) B->H D Allow solids to settle or centrifuge to pellet undissolved compound C->D E Carefully withdraw a supernatant aliquot F Filter the aliquot through a 0.45 µm PTFE syringe filter E->F G Quantify compound concentration using a validated analytical method (e.g., HPLC-UV) F->G G->H

References

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged heterocyclic motif that has become a cornerstone in the edifice of modern drug discovery.[1][2][3] Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique starting point for designing molecules that can interact with a vast array of biological targets with high specificity and affinity.[2][4] From anticancer and antiviral agents to anti-inflammatory and CNS-active drugs, the versatility of the pyrimidine scaffold is well-documented.[1][3][4] The subject of this guide, 4-((Benzyloxy)methyl)-6-chloropyrimidine, is a compound of interest due to its structural features that suggest a potential for interaction with key players in cellular signaling pathways. The presence of a reactive chloropyrimidine core combined with a benzyloxy methyl group suggests that this molecule could be a candidate for targeted covalent inhibition or could occupy hydrophobic pockets in enzyme active sites. This guide will provide a comprehensive overview of the potential therapeutic targets of this compound and detail the experimental workflows required to identify and validate these targets.

Part 1: Hypothesized Therapeutic Target Classes

Given the vast chemical space occupied by pyrimidine derivatives in approved drugs and clinical candidates, we can hypothesize several high-probability target classes for this compound.[3][5]

Protein Kinases: The Master Regulators of Cellular Function

The human kinome, comprising over 500 protein kinases, represents one of the most important classes of drug targets, particularly in oncology.[6] The dysregulation of kinase activity is a hallmark of many diseases. The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[7][8] The 2,4-disubstituted pyrimidine core, in particular, has been successfully employed in the development of potent inhibitors of various kinases, including Aurora kinases.[7] The chloro-group at position 6 of our lead compound can act as an electrophile, potentially forming a covalent bond with a nucleophilic residue (like cysteine) in the kinase active site, a mechanism exploited by some covalent kinase inhibitors.[9][10]

  • Structural Precedent: Many clinically approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine or a related heterocyclic core.

  • Potential for Covalent Inhibition: The chloropyrimidine moiety is a known electrophile that can react with cysteine residues in the ATP-binding pocket of certain kinases, leading to irreversible inhibition.[9][10] This can offer advantages in terms of potency and duration of action.

  • Broad Applicability: Kinase dysregulation is implicated in a wide range of diseases beyond cancer, including inflammatory and autoimmune disorders.

Caption: Workflow for kinase target identification and validation.

This protocol describes a method for measuring the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[11]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory pathway.[12] They exist as two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12][13] Pyrimidine derivatives have been reported as selective COX-2 inhibitors, suggesting their potential as anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[13][14][15]

  • Known Pharmacophore: The pyrimidine scaffold has been identified in compounds with selective COX-2 inhibitory activity.[13][14]

  • Therapeutic Potential: Selective COX-2 inhibitors are effective anti-inflammatory drugs. High levels of COX-2 expression are also found in various cancers, suggesting a role for COX-2 inhibitors in cancer therapy.[13]

Caption: The cyclooxygenase (COX) signaling pathway and potential inhibition.

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against COX-1 and COX-2 using a fluorometric method.[16]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound

  • Known COX-1 and COX-2 inhibitors (for controls)

  • Black 96-well plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Reconstitute and dilute COX-1 and COX-2 enzymes in COX Assay Buffer as per the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Setup:

    • In a black 96-well plate, set up the following wells:

      • Background: Assay buffer, heme, and heat-inactivated enzyme.

      • 100% Initial Activity: Assay buffer, heme, and active enzyme.

      • Inhibitor Wells: Assay buffer, heme, active enzyme, and serial dilutions of the test compound.

      • Control Inhibitor Wells: Assay buffer, heme, active enzyme, and a known COX-1 or COX-2 inhibitor.

  • Reaction:

    • Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (active or inactive) to the designated wells.

    • Add 10 µL of the test compound, control inhibitor, or DMSO to the appropriate wells.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

    • Quickly mix and incubate for exactly two minutes at 37°C.

    • Stop the reaction by adding 30 µL of a saturated stannous chloride solution.

  • Detection:

    • Add the fluorometric probe to all wells.

    • Incubate as required for color development.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Part 2: Validating Target Engagement in a Cellular Milieu

While in vitro assays are crucial for determining the direct inhibitory activity of a compound against a purified protein, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[1][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18][20][21] When cells are heated, proteins denature and aggregate. The presence of a binding ligand stabilizes the target protein, resulting in less aggregation at a given temperature.[20][21][22]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol provides a general framework for performing CETSA to validate the interaction between this compound and a hypothesized target protein in intact cells.[20]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity against the temperature for both the vehicle- and compound-treated samples to generate melt curves.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Quantitative Data Presentation

The results of the described assays should be presented in a clear and quantitative manner to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D8

Table 2: In Vitro COX Inhibition Profile of this compound

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1500.1
COX-25

Conclusion

This compound is a molecule with significant therapeutic potential, owing to its pyrimidine core and reactive chloro-substituent. Based on the extensive literature on related compounds, protein kinases and cyclooxygenase enzymes represent high-priority target classes for investigation. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the identification and validation of the specific molecular targets of this compound. A systematic approach, beginning with broad screening and progressing to detailed biochemical and cellular validation, will be crucial in elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Synthesis and Derivatization of 4-((Benzyloxy)methyl)-6-chloropyrimidine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, including approved pharmaceuticals and cutting-edge drug candidates. Its inherent ability to engage in hydrogen bonding and other key intermolecular interactions has rendered it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyrimidine ring is a critical endeavor in the quest for novel therapeutics. Among the myriad of substituted pyrimidines, 4-((benzyloxy)methyl)-6-chloropyrimidine stands out as a particularly valuable intermediate. The chloro substituent at the 6-position serves as a versatile handle for a range of cross-coupling and nucleophilic substitution reactions, while the benzyloxymethyl group at the 4-position offers a site for potential modification or can act as a surrogate for a hydroxymethyl group upon debenzylation. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent derivatization, empowering researchers in drug discovery and development.

Synthetic Strategy: A Multi-Step Approach to the Core Scaffold

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the construction of a suitably substituted pyrimidine core. A plausible and robust synthetic pathway involves the initial preparation of 4-(hydroxymethyl)-6-hydroxypyrimidine, followed by selective protection of the primary alcohol, and culminating in the chlorination of the hydroxyl group on the pyrimidine ring.

Synthetic_Pathway A Starting Materials (e.g., Malonic acid derivative + Formamide) B 4-(Hydroxymethyl)-6-hydroxypyrimidine A->B Cyclization C 4-((Benzyloxy)methyl)-6-hydroxypyrimidine B->C Selective O-Benzylation D This compound C->D Chlorination

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: this compound

This section details a step-by-step protocol for the synthesis of the title compound, with accompanying scientific rationale for each transformation.

Protocol 1: Synthesis of 4-(Hydroxymethyl)-6-hydroxypyrimidine

The synthesis of the initial building block, 4-(hydroxymethyl)-6-hydroxypyrimidine, can be achieved through the condensation of a suitable C3 synthon with formamide. While various methods exist for the synthesis of substituted dihydroxypyrimidines, a common approach involves the reaction of a malonic acid derivative with formamide in the presence of a base.

Materials:

  • Ethyl 3-ethoxy-3-iminopropanoate (or a similar C3 synthon)

  • Formamide

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethyl 3-ethoxy-3-iminopropanoate and an excess of formamide.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to afford 4-(hydroxymethyl)-6-hydroxypyrimidine.

  • The crude product can be further purified by recrystallization.

Expert Insight: The choice of the C3 synthon is critical for the introduction of the hydroxymethyl precursor. The use of a base like sodium methoxide facilitates the cyclization by deprotonating the active methylene and amide protons.

Protocol 2: Selective O-Benzylation of 4-(Hydroxymethyl)-6-hydroxypyrimidine

The selective protection of the primary alcohol in the presence of the pyrimidine hydroxyl group (which exists in tautomeric equilibrium with a pyrimidone) is a key challenge. The greater nucleophilicity of the primary alkoxide allows for selective benzylation under carefully controlled conditions.

Materials:

  • 4-(Hydroxymethyl)-6-hydroxypyrimidine

  • Benzyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Suspend 4-(hydroxymethyl)-6-hydroxypyrimidine in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the base portion-wise at 0 °C and stir the mixture for a short period to allow for the formation of the alkoxide.

  • Slowly add benzyl bromide (1.0-1.2 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

Expert Insight: The use of a slight excess of benzyl bromide and careful control of the reaction temperature are crucial to favor the O-benzylation of the more reactive primary alcohol and minimize N-alkylation or O-alkylation of the pyrimidine ring. The choice of base can also influence the selectivity.

Protocol 3: Chlorination of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

The final step in the synthesis of the target compound is the conversion of the hydroxyl group on the pyrimidine ring to a chloro group. This is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).

Materials:

  • 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • A tertiary amine base (e.g., N,N-dimethylaniline or pyridine, optional but recommended)

  • Anhydrous toluene or neat POCl₃ as the reaction medium

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, suspend 4-((benzyloxy)methyl)-6-hydroxypyrimidine in anhydrous toluene or use an excess of POCl₃ as the solvent.

  • If a base is used, add it to the suspension.

  • Slowly add POCl₃ to the mixture at 0 °C.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expert Insight: The addition of a tertiary amine can accelerate the reaction and scavenge the HCl generated. The reaction is often performed at elevated temperatures to ensure complete conversion. Quenching of excess POCl₃ should be performed with extreme caution due to the highly exothermic nature of the reaction with water.

Part 2: Derivatization of this compound

The chloro substituent at the 6-position of the pyrimidine ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This section provides protocols for two of the most powerful and widely used transformations in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Derivatization A This compound B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Aryl/Heteroaryl Derivatives B->D R-B(OH)₂ E Amino Derivatives C->E R-NH₂

Caption: Key derivatization reactions of the this compound scaffold.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, enabling the formation of C-C bonds. This reaction is highly valued for its functional group tolerance and mild reaction conditions.[1][2]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95
PdCl₂(dppf)Cs₂CO₃Toluene10075-98
Pd(OAc)₂/SPhosK₃PO₄Dioxane8080-99

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[3][4]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the base, this compound (1.0 eq.), and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (1-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Precatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene10070-95
Pd(OAc)₂ / SPhosK₃PO₄Dioxane11075-98
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10060-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyrimidines.

Conclusion

The synthetic and derivatization strategies outlined in this guide provide a robust framework for accessing a diverse library of novel pyrimidine derivatives based on the this compound scaffold. The presented protocols, grounded in established chemical principles and supported by the scientific literature, offer a solid starting point for researchers in their quest for new therapeutic agents. The versatility of the chloro substituent in palladium-catalyzed cross-coupling reactions, coupled with the potential for further modification of the benzyloxymethyl group, underscores the immense potential of this chemical building block in the landscape of modern drug discovery.

References

Application Notes and Protocols: 4-((Benzyloxy)methyl)-6-chloropyrimidine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of modern drug development, recognized for its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its widespread incorporation into drug candidates across various disease areas, such as oncology, infectious diseases, and neurology.[1][2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3]

Within the vast chemical space of pyrimidine derivatives, 4-((benzyloxy)methyl)-6-chloropyrimidine emerges as a particularly valuable building block for drug discovery. This trifunctional molecule offers a unique combination of reactive sites and structural features that can be strategically exploited to construct complex molecular architectures. The key attributes of this building block include:

  • A Reactive C6-Chloride: The chlorine atom at the 6-position is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, a critical step in establishing structure-activity relationships (SAR).

  • A Modifiable C4-Side Chain: The (benzyloxy)methyl group at the 4-position provides a handle for further functionalization. The benzyl ether can be cleaved under specific conditions to reveal a primary alcohol, which can then be engaged in a variety of subsequent chemical transformations.

  • The Benzyloxy Pharmacophore: The benzyloxy moiety itself can be a key pharmacophoric element, contributing to target binding through hydrophobic and aromatic interactions.[5][6] Its presence can also favorably modulate the physicochemical properties of the final compound, such as lipophilicity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its synthesis, explore its reactivity through detailed protocols for key transformations, and discuss its strategic application in the design of targeted therapeutics, particularly kinase inhibitors.

Synthesis of the Building Block

While a direct, one-step synthesis of this compound may not be readily available in the literature, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.

Protocol 1: Synthesis of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

This protocol outlines the synthesis of a key intermediate, 4-((benzyloxy)methyl)-6-hydroxypyrimidine, through a condensation reaction.

Materials:

  • Ethyl 3-(benzyloxy)acetimidate

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 3-(benzyloxy)acetimidate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer to pH 5-6 with 1 M hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Protocol 2: Chlorination to Yield this compound

This protocol describes the conversion of the hydroxypyrimidine intermediate to the desired chloropyrimidine building block.

Materials:

  • 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (catalytic amount)

  • Toluene, anhydrous

  • Ice water

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-((benzyloxy)methyl)-6-hydroxypyrimidine (1.0 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylaniline.

  • Add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound lies in the selective reactivity of its C6-chloro substituent. This section details protocols for common and high-value transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C6-chloride by a variety of nucleophiles.[4] This is a cornerstone reaction for introducing diverse functionalities.

This protocol describes the reaction with a primary or secondary amine to introduce an amino substituent at the C6 position, a common feature in many kinase inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) in DMF or 1,4-dioxane.

  • Add the base (DIPEA or K2CO3, 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 6-amino-4-((benzyloxy)methyl)pyrimidine derivative.

Data Presentation: Representative SNAr Reactions

NucleophileProductTypical Yield (%)
Aniline6-(Phenylamino)-4-((benzyloxy)methyl)pyrimidine85-95
Morpholine4-((4-((Benzyloxy)methyl)pyrimidin-6-yl)morpholine)90-98
BenzylamineN-Benzyl-4-((benzyloxy)methyl)pyrimidin-6-amine80-90
Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

This protocol outlines the coupling of the chloropyrimidine with a boronic acid or ester to form a C-C bond, a key transformation for accessing a wide range of kinase inhibitor scaffolds.[7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl or heteroaryl pyrimidine derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base B Degas the Mixture (Ar or N2) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C (4-12 h) E Cool and Dilute (Ethyl Acetate) C->E F Filter through Celite E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Deprotection of the Benzyl Ether

The benzyloxy group serves as a robust protecting group for the methyl alcohol. Its removal unveils a primary alcohol that can be further functionalized.

This protocol describes the cleavage of the benzyl ether using catalytic hydrogenation, a clean and efficient deprotection method.

Materials:

  • Substituted 4-((benzyloxy)methyl)pyrimidine derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or ethanol

  • Hydrogen gas (balloon or Parr shaker)

  • Celite

Procedure:

  • Dissolve the 4-((benzyloxy)methyl)pyrimidine derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-(hydroxymethyl)pyrimidine derivative.

Application in Kinase Inhibitor Drug Discovery

The this compound building block is particularly well-suited for the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the ATP-binding site.[8]

Logical Relationship: From Building Block to Kinase Inhibitor

G A 4-((Benzyloxy)methyl)- 6-chloropyrimidine B SNAr or Cross-Coupling at C6 A->B Introduce Diversity C Intermediate with Key Hinge-Binding Moiety B->C D Benzyl Ether Deprotection C->D Unmask Reactive Handle E Functionalization of C4-Hydroxymethyl Group D->E Introduce Solubilizing/Targeting Groups F Final Kinase Inhibitor with Tailored Properties E->F

Caption: Strategic path to kinase inhibitors.

The general strategy involves:

  • Hinge-Binding Motif Installation: The C6-chloro position is reacted with an appropriate amine or aryl group via SNAr or Suzuki coupling, respectively, to install a moiety that will form key hydrogen bonds with the kinase hinge region.

  • Scaffold Elaboration: The (benzyloxy)methyl group at C4 can be carried through several synthetic steps.

  • Late-Stage Functionalization: After the core of the inhibitor is assembled, the benzyl group can be removed to reveal the primary alcohol. This alcohol can then be used to introduce solubilizing groups, additional pharmacophoric elements, or linkers for conjugation (e.g., for PROTACs or antibody-drug conjugates).

Conclusion

This compound is a high-value, versatile building block for drug discovery. Its distinct reactive sites allow for a modular and strategic approach to the synthesis of complex molecules, particularly kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for medicinal chemists to leverage the full potential of this powerful synthetic intermediate in their quest for novel therapeutics.

References

Application Notes and Protocols for the Suzuki Coupling of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds with applications ranging from oncology to virology.[1][2][3][4] The ability to functionalize the pyrimidine ring through carbon-carbon bond formation is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the synthesis of diverse libraries of substituted pyrimidines for lead identification and optimization.[5][6][7]

This guide focuses on the Suzuki coupling of 4-((benzyloxy)methyl)-6-chloropyrimidine, a key intermediate that allows for the introduction of aryl and heteroaryl moieties at the 6-position. The benzyloxymethyl group at the 4-position offers a handle for further synthetic transformations, making this substrate particularly valuable in the construction of complex molecular architectures. While chloropyrimidines are often more challenging substrates than their bromo or iodo counterparts due to the strength of the C-Cl bond, recent advances in catalyst design have made their use increasingly routine and cost-effective.[7][8]

The Mechanism of the Suzuki-Miyaura Coupling: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.[5][10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.[11][12][13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]

The Critical Role of the Base

A base is essential for the Suzuki coupling to proceed.[11][13] Its primary role is to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step. Two main pathways for this activation are generally accepted:[14]

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the Pd(II) complex.[14]

  • Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[11][14]

The choice of base can significantly impact the reaction's success, influencing reaction rates and yields. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Ar-Cl (this compound) substrate->oxidative_addition product Ar-Ar' (Coupled Product) pd_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation pd_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst like Pd(Amphos)₂Cl₂) (1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[15]

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup Workflow:

Workflow start Start setup Assemble and Flame-Dry Schlenk Flask start->setup purge Purge with Inert Gas (3x Vacuum/Backfill) setup->purge add_solids Add Solids: - this compound - Arylboronic Acid - Catalyst & Ligand - Base purge->add_solids add_solvent Add Degassed Solvent via Syringe add_solids->add_solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine cool->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[8]

  • Purging: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8] The exclusion of oxygen is critical as the Pd(0) species is sensitive to oxidation, which can deactivate the catalyst.[8]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[5]

Optimization and Data Presentation

The choice of reaction parameters is critical for achieving high yields, especially with less reactive heteroaryl chlorides.[16] Below is a table summarizing typical conditions and expected outcomes for the Suzuki coupling of this compound with a generic arylboronic acid.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100ModerateA standard, traditional catalyst system.[15][17]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110Good-ExcellentBuchwald-Hartwig ligands often improve yields for aryl chlorides.
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)KF (3)THF70Moderate-GoodTrialkylphosphine ligands are effective for electron-rich chlorides.[18]
4Pd(Amphos)₂Cl₂ (3)-Cs₂CO₃ (2)Dioxane90Good-ExcellentAir-stable pre-catalyst effective for heteroaryl chlorides.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure a properly inert atmosphere was maintained; use a fresh bottle of catalyst or a robust pre-catalyst.[8]
Insufficiently reactive conditionsIncrease temperature; switch to a more active catalyst/ligand system (e.g., from PPh₃ to a Buchwald ligand); use a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Protodeborylation of Boronic Acid Presence of water and/or high temperatureUse anhydrous conditions if possible; use a milder base like KF[13]; use a boronate ester instead of a boronic acid.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction setup is rigorously degassed.[8]
Decomposition of Starting Material Base is too strong or temperature is too highScreen milder bases (e.g., K₂CO₃, KF); lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of functionalized pyrimidines. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired coupled products. This guide provides a solid foundation for developing and optimizing these critical reactions in the pursuit of novel therapeutic agents.

References

Buchwald-Hartwig Amination of 4-((Benzyloxy)methyl)-6-chloropyrimidine: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases and a vast array of clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design, with applications spanning oncology, infectious diseases, and neurology.[4] The synthesis of C-N bonds at specific positions on the pyrimidine ring is a critical step in the development of these novel therapeutics.

While classical methods like nucleophilic aromatic substitution (SNAr) are viable, they often require harsh conditions and are limited by the electronic nature of the substrate.[5][6] The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, offering a mild, versatile, and highly efficient route to construct C(sp²)-N bonds.[5][6][7] This reaction is particularly effective for electron-deficient heteroaryl chlorides, which are often challenging substrates.[6]

This application note provides a comprehensive, field-proven protocol for the Buchwald-Hartwig amination of 4-((benzyloxy)methyl)-6-chloropyrimidine, a key intermediate for accessing a diverse range of 6-aminopyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and offer expert insights into optimizing reaction parameters for maximum yield and purity.

Part 1: The Catalytic Cycle - A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8][9] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[10] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[9]

  • Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[11][12][13] The choice and solubility of the base are critical for the efficiency of this step.[14][15]

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl inv1 OxAdd->inv1 + HNR'R'' - Cl⁻ Amido Palladium-Amido Complex inv2 Amido->inv2 Base - [Base-H]⁺ Product Product (Ar-NR'R'') Product->Pd0 Catalyst Regeneration inv1->Amido inv2->Product Reductive Elimination inv3

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Part 2: Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic amine. Optimization may be required for particularly challenging or sterically hindered coupling partners.

ReagentCAS NumberRecommended PurityExample Supplier
This compoundNot Available¹>95%Custom Synthesis
Amine (Primary or Secondary)Varies>98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3>97%Sigma-Aldrich
Xantphos161265-03-8>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-5>97%Sigma-Aldrich
Anhydrous Toluene108-88-3Dri-Solv™ or equiv.MilliporeSigma
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Saturated Sodium Chloride Solution (Brine)7647-14-5N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousVWR
Silica Gel for Column Chromatography7631-86-9230-400 meshSorbent Tech.

¹The starting material, this compound, is a specialized intermediate. A plausible synthetic route involves the reaction of 4,6-dichloropyrimidine with benzyl alcohol in the presence of a base to selectively displace one chlorine, followed by the introduction of the methyl group, or a related multi-step synthesis.[16]

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Heating block or oil bath with temperature controller

  • Magnetic stir plate

  • Standard laboratory glassware (syringes, needles, separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Flash chromatography system

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Final Analysis A 1. Add Solids: - Chloropyrimidine (1.0 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.04 eq) - NaOtBu (1.4 eq) B 2. Add Amine (1.2 eq) A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Anhydrous Toluene via Syringe C->D E 5. Heat to 80-110 °C with Vigorous Stirring D->E F 6. Monitor by TLC/LC-MS (2-16 hours) E->F G 7. Cool to RT, Quench with Water F->G H 8. Extract with EtOAc G->H I 9. Wash with Brine, Dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by Flash Chromatography J->K L 12. Characterize Product (NMR, HRMS) K->L

Caption: Experimental workflow from setup to characterization.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).[17]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents: Add the amine (1.2 mmol) via syringe if it is a liquid. Add anhydrous toluene (10 mL, to achieve a 0.1 M concentration) via syringe.

  • Reaction: Place the sealed tube in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0% to 30% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Part 3: Scientific Rationale and Optimization

The success of the Buchwald-Hartwig amination hinges on the judicious selection of each reaction component.

For electron-deficient heteroaryl chlorides like our substrate, the oxidative addition step can be challenging. The use of bulky, electron-rich biarylphosphine ligands is critical to promote this step and stabilize the palladium catalyst.[7]

  • Xantphos: This bidentate ligand is an excellent starting point. Its wide bite angle is well-suited for promoting reductive elimination and preventing catalyst decomposition.[18]

  • Alternative Ligands: If yields are low, consider screening other ligands. Sterically hindered monodentate ligands like RuPhos or XPhos, developed by the Buchwald group, are often highly effective for challenging couplings.[6]

The base is not merely a proton scavenger; it is integral to the catalytic cycle.[11][12]

  • Strong Bases (NaOtBu, LHMDS): These are the most common and often most effective bases, capable of deprotonating a wide range of amines.[14][15] However, their high reactivity can sometimes lead to the degradation of sensitive functional groups.

  • Weaker Bases (Cs₂CO₃, K₃PO₄): For substrates with base-sensitive functionalities, weaker inorganic bases are a better choice.[14][15] Their use may necessitate higher reaction temperatures or longer reaction times to achieve full conversion. The poor solubility of these bases in organic solvents means that vigorous stirring is essential.[15]

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex.

  • Toluene and Dioxane: These are the most common solvents due to their high boiling points and relatively low coordinating ability, which prevents inhibition of the catalyst.[5][15]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[15]

Part 4: Data Summary and Troubleshooting

The optimal conditions can vary depending on the nucleophilicity and steric bulk of the amine coupling partner.

Amine TypeCatalyst System (mol%)Base (eq.)SolventTemp (°C)Typical Time (h)Expected Yield
Primary AliphaticPd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.4)Toluene1002-875-95%
Secondary Cyclic (e.g., Morpholine)Pd₂(dba)₃ (2) / RuPhos (4)NaOtBu (1.4)Toluene1004-1270-90%
Aniline (Electron-Neutral)Pd(OAc)₂ (2) / XPhos (4)Cs₂CO₃ (2.0)Dioxane1108-1665-85%
Weakly Nucleophilic HeteroarylamineG3-XPhos Precatalyst (3)K₃PO₄ (2.0)t-AmOH11012-2440-70%

Note: This table presents generalized starting points. Data is synthesized from established principles of Buchwald-Hartwig aminations on related heteroaryl chlorides.[14][17]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Presence of water or oxygen.3. Insufficient temperature.4. Poor base solubility/activity.1. Use a fresh palladium source or a pre-formed, air-stable precatalyst.2. Ensure all glassware is oven-dried and solvents are anhydrous. Thoroughly degas the reaction mixture.3. Increase temperature in 10 °C increments.4. Grind the inorganic base to a fine powder before use; ensure vigorous stirring.[15]
Hydrodehalogenation Side Product The competitive reduction of the C-Cl bond instead of amination.This is often ligand-dependent. Screen a different class of ligand (e.g., switch from a bidentate to a monodentate biarylphosphine ligand like RuPhos).[14]
Product Decomposition Substrate or product is sensitive to the strong base or high temperature.Switch to a weaker base (e.g., Cs₂CO₃ or K₃PO₄) and/or lower the reaction temperature, accepting a potentially longer reaction time.
Difficulty Removing Palladium Residual palladium catalyst co-elutes with the product.After the aqueous work-up, stir the crude organic solution with a palladium scavenger (e.g., SiliaMetS® Thiol) or activated charcoal for 1-2 hours before filtering and concentrating.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for the development of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine-based compounds to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[3][4][5] This guide provides an in-depth exploration of 4-((benzyloxy)methyl)-6-chloropyrimidine , a highly versatile and strategically designed intermediate for synthesizing diverse libraries of kinase inhibitors. We will detail the core synthetic transformations, provide field-tested protocols, and explain the chemical rationale behind these methodologies, empowering researchers in drug discovery to leverage this powerful building block.

The utility of this intermediate lies in its bifunctional nature. The chlorine atom at the C6 position is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6] This allows for the introduction of a wide array of substituents to probe the solvent-exposed regions of the ATP-binding pocket. Concurrently, the benzyloxy group at the C4 position acts as a stable protecting group for a hydroxymethyl moiety, which can be unmasked in a final step to introduce a key hydrogen bond donor or serve as a point for further derivatization.[6]

The Strategic Advantage of the Pyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutic agents.[4][8] The pyrimidine scaffold is frequently employed in these inhibitors because its nitrogen atoms can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, effectively anchoring the molecule in the active site.[5] By modifying the substituents at the 4- and 6-positions, chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[5][9]

The intermediate, this compound, provides a robust and flexible entry point into this chemical space.

G cluster_start Starting Intermediate cluster_reactions Core Synthetic Transformations cluster_products Diversified Intermediates cluster_final Final Deprotection Step start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)2, Pd Catalyst product_snar C6-Amino Substituted Pyrimidines snar->product_snar product_suzuki C6-Aryl/Heteroaryl Substituted Pyrimidines suzuki->product_suzuki deprotection Hydrogenolysis (Bn Deprotection) product_snar->deprotection product_suzuki->deprotection final_product Final Kinase Inhibitors (C4-hydroxymethyl) deprotection->final_product

Caption: General synthetic workflow using the title intermediate.

Core Synthetic Protocol I: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

The SNAr reaction is a primary and highly reliable method for functionalizing the C6 position of this compound. The electron-withdrawing pyrimidine nitrogens polarize the ring, making the chlorine-bearing carbon atom electrophilic and susceptible to attack by nucleophiles.[6][10] This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[11] Amines are excellent nucleophiles for this transformation, allowing for the introduction of side chains that can form additional interactions within the kinase active site.

Detailed Experimental Protocol

This protocol describes a general procedure for the SNAr reaction with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1 - 1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Solvent (e.g., n-Butanol, Dioxane, or N,N-Dimethylformamide (DMF))

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq.) and the chosen amine nucleophile (1.2 eq.).

  • Solvent and Base Addition: Add the solvent (e.g., n-Butanol, to a concentration of 0.1-0.5 M) followed by DIPEA (2.5 eq.).

    • Expertise Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[12]

  • Heating: Seal the vessel and heat the reaction mixture to 100-140 °C. The reaction is often performed in a sealed tube or using a microwave reactor to achieve higher temperatures and reduce reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4,6-disubstituted pyrimidine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13]

ParameterRecommended ConditionsRationale
Nucleophile Primary/Secondary AminesReadily available, introduces key pharmacophoric features.
Base DIPEA, TriethylamineScavenges HCl byproduct without competing in the reaction.
Solvent n-Butanol, Dioxane, DMFHigh boiling point allows for necessary reaction temperatures.
Temperature 100 - 140 °COvercomes the activation energy for disrupting aromaticity.
Typical Yield 60 - 95%Generally a high-yielding and robust reaction.

Core Synthetic Protocol II: Suzuki-Miyaura Cross-Coupling

Principle and Mechanistic Insight

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[14] It allows for the introduction of aryl and heteroaryl moieties at the C6 position, which are common structural motifs in Type I and Type II kinase inhibitors. The reaction proceeds through a well-established catalytic cycle.[14]

SuzukiCycle pd0 Pd(0)L2 oxidative Oxidative Addition reductive Reductive Elimination reductive->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive->product pd2_complex R1-Pd(II)-X L2 (Organopalladium Complex) oxidative->pd2_complex transmetal Transmetalation pd2_trans R1-Pd(II)-R2 L2 transmetal->pd2_trans pd2_complex->transmetal pd2_trans->reductive reactants R1-X (Pyrimidine-Cl) reactants->oxidative boronic R2-B(OH)2 boronic->transmetal base Base (e.g., CO3²⁻) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of an arylboronic acid to the C6-chloro position.

Materials:

  • 4-((Benzyloxy)methyl)-6-substituted-pyrimidine (from SNAr, or starting chloropyrimidine) (1.0 eq.)

  • Arylboronic acid (1.2 - 2.0 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (Pd₂(dba)₃ / Ligand, 2-5 mol%)

  • Ligand (if needed, e.g., XPhos, SPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

  • Solvent System (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DME)

  • Celite

Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine the chloropyrimidine starting material (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Trustworthiness Note: This degassing step is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to isolate the desired biaryl product.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Provides the active Pd(0) species for the catalytic cycle.
Ligand PPh₃, XPhos, P(t-Bu)₃Stabilizes the catalyst and facilitates oxidative addition/reductive elimination.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.[14]
Solvent Dioxane/H₂O, Toluene, DMESolubilizes both organic and inorganic reagents.
Temperature 80 - 110 °CDrives the reaction, especially the reductive elimination step.

Core Synthetic Protocol III: Benzyl Group Deprotection

Principle and Mechanistic Insight

The final step in many synthetic routes using this intermediate is the deprotection of the benzyl ether to reveal the primary alcohol. The most common and reliable method is palladium-catalyzed hydrogenolysis.[16][17] In this reaction, a palladium catalyst (typically on a solid support like carbon) and a source of hydrogen are used to cleave the benzylic C-O bond, releasing the desired alcohol and toluene as a byproduct.[16]

Detailed Experimental Protocol

Materials:

  • Benzyloxy-substituted pyrimidine (1.0 eq.)

  • Palladium on Carbon (Pd/C, 10% w/w, ~0.1 eq. by weight)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Ammonium Formate (HCOONH₄)

  • Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc))

  • Celite

Procedure (Using H₂ gas):

  • Reaction Setup: Dissolve the benzyloxy-pyrimidine substrate in a suitable solvent (e.g., EtOH) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

    • Safety Note: Pd/C can be pyrophoric. Add it carefully under an inert atmosphere before introducing hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 2-12 hours.

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., EtOH or MeOH).

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

  • Purification: The product is often pure enough for subsequent steps, but can be purified by chromatography or recrystallization if necessary.

  • Alternative Condition: For substrates sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups), hydrogen transfer conditions using ammonium formate or 1,4-cyclohexadiene as the hydrogen source can be employed.[16] Another alternative for complex molecules is oxidative cleavage using DDQ, sometimes requiring photoirradiation.[18]

Conclusion

This compound stands out as a strategically valuable intermediate in the synthesis of kinase inhibitors. Its dual functionality enables a modular and efficient approach to drug design, allowing for the systematic exploration of chemical space around a proven pharmacophore. The robust and well-characterized protocols for SNAr, Suzuki coupling, and benzyl deprotection provide a reliable synthetic platform for researchers to generate novel, potent, and selective kinase inhibitors for advancing therapeutic development.[6][12]

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The construction of the critical C-N bond, particularly with less reactive chloro-heteroaromatics, presents a significant synthetic challenge. This application note provides a comprehensive, field-tested protocol for the N-arylation of 4-((benzyloxy)methyl)-6-chloropyrimidine via the Buchwald-Hartwig amination. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and reaction conditions, offering a robust and reproducible methodology for researchers in synthetic and pharmaceutical chemistry. This guide is designed to be a self-validating system, complete with a troubleshooting guide to address common experimental hurdles, ensuring high yields and purity for a diverse range of aniline coupling partners.

Introduction: The Significance of N-Aryl Pyrimidines

Substituted pyrimidines are cornerstones in drug discovery, with applications ranging from oncology to virology. The introduction of an N-aryl substituent can profoundly influence a molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. The Buchwald-Hartwig amination has emerged as a premier method for forging C(aryl)-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) by providing broader substrate scope and milder reaction conditions.[1]

The target substrate, this compound, contains an electron-deficient pyrimidine ring, which makes the C-Cl bond notoriously difficult to activate. This protocol outlines a palladium-catalyzed approach specifically optimized to overcome this challenge, enabling the efficient synthesis of a library of N-aryl derivatives.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated palladium-catalyzed cycle. Understanding this mechanism is critical for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-limiting step for less reactive aryl chlorides and requires a sterically hindered, electron-rich phosphine ligand to facilitate the process.[3]

  • Amine Coordination & Deprotonation: The aniline nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the N-aryl pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Amido Palladium-Amido Complex OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product N-Aryl Pyrimidine (Product) Amido->Product BaseH [Base-H]⁺ Amido->BaseH ArCl R-Cl (Chloropyrimidine) ArCl->OxAdd Amine R'-NH₂ (Aniline) Amine->OxAdd Base Base Base->OxAdd Experimental_Workflow start Start setup Assemble oven-dried glassware under Argon/Nitrogen. start->setup add_solids Add Chloropyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to flask. setup->add_solids add_liquids Add Aniline (1.2 eq) and anhydrous, degassed Toluene. add_solids->add_liquids reaction Heat reaction mixture to 100 °C with vigorous stirring. Monitor by TLC/LC-MS. add_liquids->reaction reaction->reaction No completion Reaction Complete reaction->completion cool Cool to Room Temperature completion->cool Yes quench Quench with Saturated aq. NH₄Cl or Water. cool->quench extract Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract dry_filter Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. extract->dry_filter purify Purify crude product via flash column chromatography. dry_filter->purify analyze Characterize pure product (¹H NMR, ¹³C NMR, HRMS). purify->analyze end End analyze->end

References

The Strategic Application of 4-((Benzyloxy)methyl)-6-chloropyrimidine in Modern Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its prevalence is particularly notable in the domain of kinase inhibition, where the pyrimidine core expertly mimics the hydrogen bonding patterns of the ATP purine ring, anchoring inhibitors within the enzyme's active site.[2][3] Within this context, 4-((benzyloxy)methyl)-6-chloropyrimidine has emerged as a highly versatile and strategically valuable starting material. This guide provides an in-depth exploration of its application, offering detailed protocols and rationale for its use in the synthesis of potent and selective kinase inhibitors.

The utility of this compound is rooted in its bifunctional nature. The chlorine atom at the 6-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.[4] Concurrently, the benzyloxy group acts as a protected form of a hydroxymethyl group, which can be unveiled later in the synthetic sequence to introduce a key pharmacophoric feature or a point for further diversification.

Core Synthetic Strategies and Mechanistic Considerations

The journey from this compound to a complex kinase inhibitor typically involves a series of well-orchestrated chemical transformations. The following sections will detail the protocols and underlying principles for the key reactions that leverage the unique reactivity of this building block.

Nucleophilic Aromatic Substitution (SNAr): Introducing Key Amine Scaffolds

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the electronegative chlorine atom, renders the C6 position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of various amine-containing fragments that can form crucial hydrogen bonds within a kinase active site.

A common and highly effective method for this transformation is the reaction with an appropriate amine in the presence of a base. The choice of solvent and temperature is critical to ensure complete reaction and minimize side products.

Protocol 1: Synthesis of 4-((Benzyloxy)methyl)-6-(phenylamino)pyrimidine

This protocol details a representative SNAr reaction with aniline as the nucleophile.

Materials:

  • This compound

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-((benzyloxy)methyl)-6-(phenylamino)pyrimidine.

Causality Behind Experimental Choices:

  • Solvent: n-Butanol is a high-boiling polar solvent that facilitates the dissolution of the reactants and allows the reaction to be conducted at a temperature sufficient to overcome the activation energy of the SNAr reaction.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of the amine can be used to ensure complete consumption of the starting chloropyrimidine.

graph "SNAr_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="this compound\n+ Aniline"]; Reaction [label="Reflux in n-Butanol\nwith DIPEA"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="4-((Benzyloxy)methyl)-6-(phenylamino)pyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; }

Caption: General workflow for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and alkynyl groups, which can probe different regions of a kinase's binding pocket.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures. The chloro group at the 6-position can be coupled with a variety of boronic acids or esters.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (solvent mixture)

  • Schlenk flask and inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.

  • Base: Potassium carbonate is a mild inorganic base essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

graph "Suzuki_Coupling_Cycle" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative Addition"]; PdII_Aryl [label="Aryl-Pd(II)-Cl(L2)"]; Transmetalation [label="Transmetalation"]; PdII_Aryl_Boron [label="Aryl-Pd(II)-Aryl'(L2)"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Biaryl Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylHalide [label="Aryl-Cl", shape=box]; BoronicAcid [label="Aryl'-B(OH)2", shape=box]; Base [label="Base", shape=box];

Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; BoronicAcid -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_Aryl_Boron; PdII_Aryl_Boron -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Catalyst Regeneration"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: This reaction enables the introduction of alkyne functionalities, which can serve as rigid linkers or as precursors for further transformations.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk flask and inert gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as both the base and a solvent in this reaction, deprotonating the terminal alkyne and neutralizing the generated HCl.

Buchwald-Hartwig Amination: For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and heterocyclic amines, the Buchwald-Hartwig amination is a powerful alternative to traditional SNAr reactions.[5]

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk flask and inert gas supply

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 6-10 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl chloride to the palladium center and promotes the reductive elimination of the product.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amide complex.

Deprotection of the Benzyloxy Group: Unveiling the Hydroxymethyl Moiety

The final step in many synthetic sequences involving this compound is the deprotection of the benzyloxy group to reveal the hydroxymethyl functionality. This group can be a key pharmacophore, participating in hydrogen bonding interactions with the target protein. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[3][4]

Protocol 5: Catalytic Transfer Hydrogenation for Debenzylation

Materials:

  • Substituted 4-((benzyloxy)methyl)pyrimidine derivative

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Round-bottom flask and reflux condenser

Procedure:

  • To a solution of the benzyloxy-protected pyrimidine (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).

  • Add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-(hydroxymethyl)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Hydrogen Source: Ammonium formate serves as the in situ source of hydrogen for the hydrogenation reaction.

  • Catalyst: Palladium on carbon is a highly effective and reusable heterogeneous catalyst for hydrogenation reactions.

graph "Debenzylation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

StartingMaterial [label="4-((Benzyloxy)methyl)pyrimidine Derivative"]; Reaction [label="Pd/C, Ammonium Formate\nin Methanol (Reflux)"]; Filtration [label="Filtration through Celite"]; Concentration [label="Solvent Removal"]; Product [label="4-(Hydroxymethyl)pyrimidine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

StartingMaterial -> Reaction -> Filtration -> Concentration -> Product; }

Caption: Workflow for the debenzylation of the pyrimidine derivative.

Hypothetical Application in the Synthesis of an Aurora Kinase Inhibitor

To illustrate the practical application of these methodologies, we present a hypothetical synthetic route to a novel Aurora kinase inhibitor, leveraging the reactivity of this compound. Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their dysregulation is frequently observed in cancer.[6][7]

The designed inhibitor features a 4-aminopyrimidine core, a common motif in Aurora kinase inhibitors, with a hydroxymethyl group at the 4-position to potentially form a key hydrogen bond with the hinge region of the kinase.

graph "Hypothetical_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="this compound"]; Step1 [label="SNAr with\n3-aminopyrazole"]; Intermediate1 [label="Intermediate A"]; Step2 [label="Suzuki Coupling with\n4-fluorophenylboronic acid"]; Intermediate2 [label="Intermediate B"]; Step3 [label="Debenzylation\n(Catalytic Transfer Hydrogenation)"]; FinalProduct [label="Hypothetical Aurora Kinase Inhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> FinalProduct; }

Caption: Hypothetical synthesis of an Aurora kinase inhibitor.

This multi-step synthesis would begin with a nucleophilic aromatic substitution of this compound with 3-aminopyrazole. The resulting intermediate would then undergo a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to introduce the biaryl moiety. Finally, deprotection of the benzyloxy group via catalytic transfer hydrogenation would yield the target inhibitor. Each of these steps would follow the detailed protocols outlined in the preceding sections.

Data Presentation

The following table summarizes the key reactions and typical yields that can be expected when using this compound as a starting material, based on analogous reactions reported in the literature.

Reaction TypeNucleophile/Coupling PartnerProduct TypeTypical Yield Range
SNAr Primary/Secondary Amines6-Aminopyrimidines70-95%
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids6-Aryl/Heteroarylpyrimidines60-90%
Sonogashira Coupling Terminal Alkynes6-Alkynylpyrimidines65-85%
Buchwald-Hartwig Amination Anilines, Heterocyclic Amines6-Aminopyrimidines75-95%
Debenzylation -4-(Hydroxymethyl)pyrimidines85-98%

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex, biologically active molecules. Its predictable reactivity in a range of robust chemical transformations, coupled with the strategic placement of a protected hydroxymethyl group, makes it an invaluable tool for the construction of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

Application Notes and Protocols: The Strategic Role of 4-((Benzyloxy)methyl)-6-chloropyrimidine in the Synthesis of Advanced Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core as a Privileged Scaffold in Antiviral Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming an integral part of DNA and RNA and serving as a versatile scaffold for a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. In the relentless search for novel antiviral therapies, pyrimidine derivatives have consistently emerged as potent inhibitors of viral replication across a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), influenza, and flaviviruses like Dengue.[4][5][6] These compounds often function by interfering with critical viral enzymes or proteins essential for the viral life cycle.[4]

This application note focuses on a key building block, 4-((benzyloxy)methyl)-6-chloropyrimidine , and its strategic application in the synthesis of next-generation antiviral compounds. The presence of a reactive chlorine atom at the C6 position, a flexible benzyloxymethyl side chain at C4, and the inherent features of the pyrimidine core make this intermediate a powerful tool for medicinal chemists. We will explore its synthetic utility, provide detailed experimental protocols, and discuss the biological significance of the resulting antiviral agents.

The Strategic Advantage of this compound

The utility of this compound in antiviral synthesis stems from its distinct structural features:

  • Reactive C6-Chloride: The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse substituents at this position, a common strategy for modulating biological activity and optimizing pharmacokinetic properties.

  • C4-Benzyloxymethyl Group: This group serves multiple purposes. It can act as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a target protein's binding site. Furthermore, the benzyl group can be a protecting group, which can be removed under specific conditions to reveal a hydroxymethyl functionality for further elaboration or to act as a hydrogen bond donor.

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, crucial for anchoring the molecule in the active site of a target enzyme. The aromatic nature of the ring also allows for favorable stacking interactions.

Synthetic Pathways and Methodologies

The primary synthetic strategy involving this compound is the nucleophilic aromatic substitution (SNAr) at the C6 position. This allows for the construction of a library of 4,6-disubstituted pyrimidines, a class of compounds with demonstrated potent antiviral activity.[6]

General Synthetic Workflow

The overall workflow involves the coupling of this compound with a suitable nucleophile, often an amine or a thiol, to generate the desired disubstituted pyrimidine. This is frequently followed by deprotection of the benzyl group, if required.

G A This compound (Starting Material) C SNAr Coupling Reaction A->C B Nucleophile (e.g., Amine, Thiol) B->C D 4,6-Disubstituted Pyrimidine (Intermediate) C->D Formation of C-N or C-S bond E Deprotection (Optional) (e.g., Hydrogenolysis) D->E F Final Antiviral Compound D->F Direct to Final Compound E->F Removal of Benzyl Group G cluster_0 Viral Replication Cycle cluster_1 Inhibition Mechanism A HIV-1 Virus B Host Cell A->B Entry C Viral RNA -> DNA (Reverse Transcription) B->C D Viral DNA Integration C->D E New Virus Production D->E F Pyrimidine Derivative (e.g., DAPY NNRTI) G HIV-1 Reverse Transcriptase (RT) F->G Binds to allosteric site H Inhibition of RT G->H H->C Blocks

References

Application Notes & Protocols: 4-((Benzyloxy)methyl)-6-chloropyrimidine as a Key Intermediate for Anticancer Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-((Benzyloxy)methyl)-6-chloropyrimidine as a versatile intermediate in the synthesis of potent anticancer agents. We delve into the rationale behind its use, present detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and contextualize its application within the broader landscape of targeted cancer therapy, with a focus on Cyclin-Dependent Kinase (CDK) inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Core

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] Small molecule inhibitors designed to compete with ATP in the kinase active site have revolutionized oncology. The pyrimidine ring is particularly adept at this function, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1]

The intermediate, This compound , offers two strategic points for molecular elaboration:

  • The C6-Chloro Substituent : This position is an excellent electrophilic handle for introducing diversity. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile installation of a wide array of aryl, heteroaryl, and amino groups.[4][5]

  • The C4-((Benzyloxy)methyl) Group : The benzyloxy group serves as a stable protecting group for the hydroxymethyl functionality. This side chain can be deprotected in later synthetic steps to reveal a hydroxyl group, which can act as a key hydrogen bond donor or be further functionalized to modulate solubility and pharmacokinetic properties.

This dual functionality makes it an ideal building block for creating large, diverse libraries of compounds for high-throughput screening and lead optimization in anticancer drug discovery programs.

Synthetic Pathways and Methodologies

The true utility of this compound is realized in its conversion to more complex, biologically active molecules. Palladium-catalyzed cross-coupling reactions are the primary methods for this transformation.

Buchwald-Hartwig Amination: Forging Key C-N Bonds

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, a linkage central to the structure of most kinase inhibitors.[6][7] The reaction couples an aryl halide (in this case, the chloropyrimidine) with an amine.

Causality in Protocol Design:

  • Catalyst Selection : Aryl chlorides are notoriously less reactive than bromides or iodides.[8] The oxidative addition of the C-Cl bond to the palladium(0) complex is the rate-limiting step.[8] Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are essential.[9] These ligands stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step to release the product.[9]

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent and Temperature : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst. Elevated temperatures are necessary to overcome the activation energy of the C-Cl bond insertion.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[5][10] This is particularly useful for constructing the biaryl and heteroaryl structures common in kinase inhibitors.[11][12]

Causality in Protocol Design:

  • Catalyst System : A palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, is required. The choice of ligand can influence reaction efficiency.

  • Base and Solvent : An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is typically employed to dissolve both the organic and inorganic reagents.

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor

To illustrate the application of this intermediate, we will outline the synthesis of a hypothetical, yet representative, N-aryl-4-((benzyloxy)methyl)pyrimidin-6-amine, a core structure found in many CDK inhibitors.[13][14][15]

Experimental Workflow Diagram

Below is a diagram illustrating the synthetic transformation.

G cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination cluster_product Product Intermediate 4-((Benzyloxy)methyl)- 6-chloropyrimidine Amine Aryl Amine (e.g., 3-ethynylaniline) Reagents Pd₂(dba)₃, XPhos NaOtBu, Toluene, 100 °C Intermediate->Reagents Amine->Reagents Product N-(Aryl)-4-((benzyloxy)methyl) -pyrimidin-6-amine Reagents->Product

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Protocol: Synthesis of N-(3-ethynylphenyl)-4-((benzyloxy)methyl)pyrimidin-6-amine

This protocol details a representative Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • 3-Ethynylaniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry, oven-baked Schlenk flask, add this compound, 3-ethynylaniline, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst.

  • Reagent Addition : Add Pd₂(dba)₃ to the flask under a positive pressure of the inert gas.

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.

Self-Validation & Characterization:

  • TLC/LC-MS : To confirm reaction completion and purity of the final product.

  • ¹H and ¹³C NMR : To confirm the structure of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition.

Biological Context: Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[16] Inhibitors of CDKs, particularly CDK2, CDK4, and CDK6, have shown significant promise as anticancer agents.[15][17] The pyrimidine scaffold is a well-established core for potent CDK inhibitors.[13][16]

The synthesized N-aryl pyrimidine derivatives serve as excellent candidates for CDK inhibition. The pyrimidine core mimics the adenine of ATP, forming hydrogen bonds in the hinge region of the kinase's ATP-binding pocket. The aryl substituent can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Mechanism of Action Diagram

cluster_kinase CDK Active Site cluster_inhibition Inhibition ATP ATP CDK CDK ATP->CDK Blocked X ATP->Blocked Substrate Protein Substrate PhosphoSubstrate Phosphorylated Substrate (Cell Cycle Progression) CDK->Substrate Phosphorylation CDK->Blocked Inhibitor Pyrimidine Inhibitor Inhibitor->CDK Competitive Binding Blocked->PhosphoSubstrate

Caption: Competitive inhibition of a Cyclin-Dependent Kinase (CDK).

Data Summary

The following table summarizes key properties and expected outcomes for the described synthesis.

ParameterDescription
Intermediate This compound
Molecular Formula C₁₁H₉ClN₂O[18]
Molecular Weight 220.65 g/mol [18]
Reaction Type Buchwald-Hartwig Amination
Key Reagents Pd₂(dba)₃, XPhos, NaOtBu
Typical Yield 60-85% (highly dependent on amine substrate)
Biological Target Class Protein Kinases (e.g., CDKs)
Mechanism of Action ATP-Competitive Inhibition

Conclusion and Future Outlook

This compound is a high-value, strategic intermediate for the synthesis of pyrimidine-based anticancer agents. Its utility is maximized through robust and versatile palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These methods provide a reliable and scalable route to novel kinase inhibitors. The protocols and rationale outlined in this guide offer a solid foundation for researchers to design and synthesize diverse compound libraries, accelerating the discovery of next-generation targeted cancer therapies. Future work will likely focus on developing more efficient and greener catalytic systems and expanding the scope of coupling partners to access novel chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-((Benzyloxy)methyl)-6-chloropyrimidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-((benzyloxy)methyl)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this pivotal synthetic intermediate. As a halogenated heterocyclic compound, this compound presents unique purification challenges that require a nuanced approach to chromatography. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound and related compounds.

Q1: What is the primary challenge in purifying this compound?

A1: The primary challenges stem from the compound's dual nature: the relatively nonpolar benzyloxy group and the polar, reactive chloropyrimidine core. The key difficulty is often separating the target compound from structurally similar impurities, such as starting materials or side-products, which may have very close polarities.[1] Additionally, the chlorine atom at the 6-position activates the pyrimidine ring, making it susceptible to nucleophilic attack and potential degradation on certain stationary phases.[2]

Q2: Which chromatographic technique is most suitable for this compound?

A2: Normal-phase flash column chromatography using silica gel is the most common and cost-effective method for purifying intermediates like this compound on a laboratory scale.[3][4] However, for achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC), often in reversed-phase mode, may be necessary.[5][6] The choice depends on the required purity, scale, and the nature of the impurities.

Q3: How do I select an appropriate mobile phase for silica gel chromatography?

A3: Mobile phase selection is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[7][8] A good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.25-0.35 to ensure good separation on the column. For halogenated heterocycles, adjusting the solvent polarity is key to resolving closely eluting spots.[9]

Q4: Can the compound degrade on the silica gel column?

A4: Yes, there is a risk of degradation. Silica gel is slightly acidic and can promote hydrolysis or other reactions with sensitive compounds.[10] Chloropyrimidines can be unstable under these conditions.[1] If degradation is suspected (e.g., observing new spots on TLC after column chromatography), consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina.[10]

Q5: Are there non-chromatographic methods to purify this compound?

A5: While chromatography is common, crystallization can be a powerful alternative, especially for achieving high purity on a larger scale.[11][12] The success of crystallization depends heavily on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[12]

Troubleshooting Guide: Navigating Common Purification Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the chromatographic purification of this compound.

Issue 1: Low Recovery or Complete Loss of Product

Q: I ran a silica gel column, but my final yield is significantly lower than expected, or I recovered no product at all. What could be the cause?

A: Potential Causes & Solutions:

  • Compound is too Polar for the Eluent: The compound may have strongly adsorbed to the silica gel and did not elute with the chosen mobile phase.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, or even 50%. Always monitor the elution with TLC.[13]

  • On-Column Degradation: The slightly acidic nature of silica gel might be degrading your compound.[1][14] This is a known issue for some heterocyclic compounds.

    • Solution 1: Deactivate the silica gel by adding a small amount of triethylamine (~0.1-1%) to your mobile phase. This will neutralize the acidic sites.[10]

    • Solution 2: Switch to a more inert stationary phase, such as neutral alumina.[10]

  • Improper Sample Loading: If the initial sample band is too diffuse, it can lead to poor separation and apparent loss of product in mixed fractions.

    • Solution: Dissolve your crude product in a minimal amount of solvent for loading. For better resolution, use the "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.[13]

Issue 2: Co-elution of Product with an Impurity

Q: My purified fractions show two or more spots on TLC that are very close together, including my product. How can I improve the separation?

A: Potential Causes & Solutions:

  • Insufficient Resolution of the Solvent System: The polarity of your mobile phase may not be optimal for separating the compounds of interest.

    • Solution 1: Fine-tune your eluent system. Small changes in the solvent ratio can have a significant impact. Try different solvent systems altogether. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

    • Solution 2: Employ a gradient elution. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to separate your product from the closely related impurity.[15]

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity, leading to broad, overlapping peaks.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight for difficult separations.[8] If co-elution persists, increase this ratio.

Issue 3: Product Elutes as a Tailing or Streaked Band

Q: On my TLC plate and during column chromatography, the spot corresponding to my product is streaked or tailed. What causes this and how can I fix it?

A: Potential Causes & Solutions:

  • Interaction with Acidic Silica: The nitrogen atoms in the pyrimidine ring can interact with the acidic silanol groups on the silica surface, causing peak tailing.[10]

    • Solution: Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your mobile phase to block these active sites and improve peak shape.

  • Sample Solubility Issues: If the compound is not fully soluble in the mobile phase as it travels through the column, it can cause streaking.

    • Solution: Ensure your chosen eluent system is one in which your compound is reasonably soluble. Sometimes, adding a small percentage of a more polar solvent in which the compound is highly soluble (like methanol or dichloromethane) can improve the peak shape.

  • Contamination: Certain impurities can cause the desired compound to streak.

    • Solution: Ensure the crude product is properly worked up to remove any highly polar or ionic impurities before attempting chromatography.[1]

Data Presentation & Protocols

Table 1: Mobile Phase Selection Guide for Normal-Phase Chromatography
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many pyrimidine derivatives. Good for resolving moderately polar compounds.
Hexane / DichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate. Useful if impurities co-elute in the first system.
Dichloromethane / MethanolMedium to HighFor more polar compounds or to elute strongly retained substances from the column. Use with caution as methanol can dissolve some silica.
Experimental Protocol: Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of ~1 gram of crude this compound.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system using TLC. A system that gives an Rf value of ~0.3 for the product is ideal. For this example, let's assume 20% ethyl acetate in hexanes is suitable.
  • Column Selection: Choose a glass column with a diameter of approximately 2-4 cm.
  • Slurry Preparation: In a beaker, mix ~40-50 g of silica gel (230-400 mesh) with the initial mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.[13]

2. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer (~0.5 cm) of sand.
  • Carefully pour the silica gel slurry into the column. Use additional solvent to rinse all the silica into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Once the silica has settled, add another layer of sand (~0.5 cm) on top to prevent disturbance of the silica bed.[13]
  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading (Dry Loading Method):

  • Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  • Add ~2-3 g of silica gel to this solution.
  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[4]
  • Begin collecting fractions in test tubes or flasks.
  • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Once the pure fractions have been identified by TLC, combine them in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Crude Reaction Mixture B TLC Analysis for Solvent System Selection A->B C Prepare & Pack Silica Gel Column B->C D Load Sample (Wet or Dry Loading) C->D E Elute with Mobile Phase (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purified Product I->J G Start Poor Separation (Co-elution of Spots) Q1 Is the column overloaded? (Sample:Silica Ratio < 1:30) Start->Q1 Sol1 Decrease Sample Load (Increase Silica Ratio) Q1->Sol1 Yes Q2 Is the mobile phase optimized? Q1->Q2 No End Improved Separation Sol1->End Sol2 Screen Different Solvent Systems (e.g., Hex/DCM, Tol/EtOAc) Q2->Sol2 No Sol3 Implement a Gradient Elution Q2->Sol3 No Sol2->End Sol3->End

References

4-((Benzyloxy)methyl)-6-chloropyrimidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS No. 914802-11-2).[1][2] This document is designed for researchers, chemists, and drug development professionals to ensure the optimal stability, handling, and application of this versatile synthetic intermediate. We will address common challenges and questions in a direct, problem-solving format, grounding our recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the definitive storage conditions for this compound to ensure long-term stability?

A: Proper storage is critical to prevent degradation and ensure experimental reproducibility. Based on the reactivity of the chloropyrimidine moiety and analogies to similar structures, the following conditions are strongly recommended:

  • Temperature: Store refrigerated at 2-8 °C for long-term stability.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] The pyrimidine ring is susceptible to reactions with atmospheric moisture.

  • Container: Use a tightly sealed, opaque container to protect from light and air.[4] Some related compounds are noted to be light-sensitive.[3]

  • Environment: Keep in a dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[4]

Q2: How stable is this compound in common laboratory solvents and conditions?

A: While stable in anhydrous aprotic solvents (e.g., THF, Dioxane, DMF, DCM) at room temperature for the duration of a typical reaction, its stability is compromised by:

  • Moisture/Protic Solvents: The chlorine at the 6-position is a good leaving group and can be hydrolyzed to a hydroxyl group in the presence of water, especially when heated or under basic/acidic conditions.

  • Strong Acids/Bases: Aggressive pH conditions can promote hydrolysis or other side reactions.[5]

  • Reducing Conditions: The benzyloxy group is a protecting group that can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). Avoid these conditions unless deprotection is the intended outcome.[6]

Q3: What are the essential safety precautions when working with this compound?

A: While specific toxicity data for this exact compound is limited, related chloropyrimidines are classified as irritants.[3] Therefore, standard laboratory precautions for handling hazardous chemicals are mandatory:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation: Handle the solid and its solutions exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

  • Handling: Avoid contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.[4] After handling, wash hands thoroughly.

Q4: What is the primary chemical reactivity I should exploit or be aware of?

A: The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the 6-position.[6]

  • Core Mechanism: The molecule readily undergoes Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing pyrimidine ring activates the C6-Cl bond for displacement by a wide range of nucleophiles (amines, alcohols, thiols, etc.).[6]

  • Secondary Functionality: The benzyloxy group at the 4-position serves as a stable protecting group that can be removed later in a synthetic sequence to reveal a hydroxyl group for further functionalization.[6]

Section 2: Troubleshooting Guide for Synthetic Applications

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: My nucleophilic substitution reaction has a low or inconsistent yield.

Low yields are often traced back to the stability of the starting material or suboptimal reaction conditions. Follow this diagnostic workflow.

Diagram 1: Troubleshooting Low Reaction Yield

G start Low Reaction Yield Observed check_purity 1. Verify Purity of Starting Material (TLC, NMR) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok  Yes purity_bad Degradation Detected check_purity->purity_bad No   check_conditions 2. Review Reaction Conditions (Anhydrous? Inert Atmosphere?) purity_ok->check_conditions solution_purify ACTION: Purchase fresh reagent. Always store under N2 at 2-8°C. purity_bad->solution_purify conditions_ok Conditions Correct check_conditions->conditions_ok  Yes conditions_bad Moisture/Air Present check_conditions->conditions_bad No   optimize 3. Optimize Reaction Parameters (Base, Solvent, Temp, Time) conditions_ok->optimize solution_dry ACTION: Use freshly dried solvents. Purge vessel with N2/Ar. conditions_bad->solution_dry solution_optimize ACTION: Screen bases (e.g., K2CO3, DIPEA). Titrate reaction temperature. optimize->solution_optimize success Yield Improved solution_purify->success solution_dry->success solution_optimize->success

Caption: Workflow for diagnosing low-yield reactions.

  • Potential Cause A: Degradation of Starting Material

    • Symptoms: The solid reagent appears clumpy, discolored, or oily instead of a free-flowing powder. TLC analysis shows multiple spots or streaking where a single spot is expected.

    • Causality: The C-Cl bond is susceptible to slow hydrolysis upon exposure to atmospheric moisture, creating 4-((benzyloxy)methyl)-6-hydroxypyrimidine. This byproduct will not participate in the desired SNAr reaction.

    • Solution:

      • Perform a quick quality control check via TLC (see Protocol 2).

      • If degradation is confirmed, procure fresh, high-purity material.[7][8]

      • Upon receipt, immediately store the new material under the recommended conditions (see Table 1).

  • Potential Cause B: Moisture or Oxygen Contamination

    • Symptoms: The reaction generates the hydrolysis byproduct (mass corresponding to -OH replacing -Cl) or fails to proceed to completion.

    • Causality: Water is a competing nucleophile. Many nucleophiles (especially amines and thiols) can be oxidized, reducing their effective concentration.

    • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents.

Issue 2: My reaction produced an unexpected byproduct related to the benzyloxy group.

  • Potential Cause: Unintended Deprotection

    • Symptoms: Mass spectrometry or NMR analysis indicates the loss of the benzyl group (C₇H₇, 91 m/z).

    • Causality: The benzyloxy ether linkage is labile under specific conditions. This is most commonly seen in reactions involving strong acids or, more frequently, during purification or subsequent steps that use catalytic hydrogenation (e.g., Pd/C, Raney Nickel).[9]

    • Solution: Scrutinize your reaction and workup conditions. If acidic conditions are required, consider using milder or Lewis acids at low temperatures. If a reduction is performed elsewhere in the molecule, a different protecting group strategy may be necessary if the benzyloxy group must be retained.

Section 3: Key Data and Protocols

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature 2–8 °CMinimizes degradation kinetics.[3]
Storage Atmosphere Inert Gas (Nitrogen/Argon)Prevents hydrolysis by atmospheric moisture.[3]
Light Exposure Protect from lightPrevents potential photolytic degradation.[3][10]
Purity (Typical) ≥95%Ensures high fidelity in synthetic applications.[7][8]
Protocol 1: Standard Handling and Dispensing

This protocol ensures the integrity of the compound is maintained during routine lab use.

  • Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Place the container and a balance inside a nitrogen-filled glove box or glove bag.

  • Alternatively, for brief access, open the container under a positive flow of inert gas.

  • Quickly weigh the desired amount of solid into a tared, dry, inerted reaction vessel.

  • Reseal the main container tightly, purge the headspace with inert gas, and wrap the seal with paraffin film.

  • Return the main container to refrigerated storage at 2-8 °C.

Protocol 2: Quality Control by Thin-Layer Chromatography (TLC)

This is a self-validating check to quickly assess the purity of your starting material before beginning a reaction.

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using a mobile phase of 30% ethyl acetate in hexanes (this may require optimization).

  • Visualize the plate under UV light (254 nm).

  • Validation: A pure sample should show a single, well-defined spot. The presence of a second spot at the baseline or with a significantly lower Rf value may indicate the presence of the more polar hydrolysis byproduct.

Section 4: Reaction Mechanism Visualization

Diagram 2: Primary SNAr Reaction Pathway

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the palladium-catalyzed Buchwald-Hartwig amination of 4-((benzyloxy)methyl)-6-chloropyrimidine, a common challenge in the synthesis of complex molecules. As Senior Application Scientists, we have designed this center to address the specific nuances of this transformation, moving beyond generic protocols to offer solutions grounded in mechanistic understanding and field-proven experience.

Core Concepts: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[1] Its success hinges on a delicate interplay between a palladium catalyst, a phosphine ligand, a base, and the substrates. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2][3] For a challenging substrate like an electron-deficient chloropyrimidine, every step of this cycle presents a potential hurdle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Active L-Pd(0) Catalyst oa_complex L-Pd(II)(Ar)(Cl) Complex pd0->oa_complex Oxidative Addition (Often Rate-Limiting for Ar-Cl) amine_complex [L-Pd(II)(Ar)(AmineH)]+Cl- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation (Base Required) amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) amido_complex->product Forms C-N Bond aryl_halide Ar-Cl (this compound) aryl_halide->oa_complex amine Amine (R₂NH) amine->amine_complex base Base (e.g., NaOtBu) base->amine_complex

Figure 1. The Buchwald-Hartwig Amination Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound and related heteroaryl chlorides.

Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?

Low or no yield is a common but solvable problem. A systematic check of your reaction parameters is the most effective troubleshooting approach.

  • Catalyst and Ligand Choice: This is the most critical factor. Aryl chlorides are significantly less reactive than bromides or iodides in the rate-limiting oxidative addition step.[4][5][6] Your catalyst system must be active enough to overcome this barrier. Standard or first-generation ligands are often insufficient.[2][7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][9] Inefficient degassing of your solvent and reaction vessel is a frequent cause of failure. Ensure you have achieved a rigorously oxygen-free environment using methods like freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.

  • Reagent Quality: All reagents must be pure and anhydrous. The base, particularly sodium tert-butoxide, is hygroscopic and its quality is paramount. Use freshly opened bottles or store it in a desiccator. Solvents must be anhydrous, as water can lead to side reactions like hydrodehalogenation and interfere with the base.[8][10]

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[7] Sodium tert-butoxide (NaOtBu) is the standard for a reason. Weaker bases like K₂CO₃ or phosphates may not be effective for this challenging coupling.[7][11] Ensure you are using a sufficient excess (typically 1.2-2.0 equivalents).

Q2: How do I select the optimal catalyst and ligand for this specific chloropyrimidine?

For an electron-deficient heteroaryl chloride, the ligand choice is paramount. The ligand must be both sterically bulky and highly electron-donating to promote the challenging oxidative addition and the subsequent reductive elimination steps.

  • Why Bulky Biaryl Phosphines are Essential: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups are the industry standard for these transformations.[2][12][13] Their steric bulk creates a coordinatively unsaturated palladium center that is highly reactive, while their electron-donating nature facilitates the oxidative addition of the C-Cl bond.[14] Furthermore, the bulk can shield the palladium center, preventing deactivation from the pyrimidine nitrogen.[9]

  • The Advantage of Precatalysts: Rather than generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using a well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) is highly recommended.[10][12] These are air- and moisture-stable complexes that rapidly and reliably generate the active monoligated Pd(0) species upon exposure to the base, leading to more reproducible results and often requiring lower catalyst loadings.[10][15]

Q3: My starting material is consumed, but I primarily see the hydrodehalogenated byproduct (4-((benzyloxy)methyl)pyrimidine). What is happening?

The formation of a hydrodehalogenated byproduct is a classic side reaction in Buchwald-Hartwig aminations.[2] It occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle. This species can then undergo reductive elimination with the aryl halide to replace the chlorine with hydrogen.

Causes and Solutions:

  • Trace Water: The most common source of the hydride is water reacting with the base or other components. Ensure all reagents, solvents, and glassware are scrupulously dry.[10]

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can occur from the palladium-amido intermediate, which also generates a Pd-H species.[2] While this is more common with sterically hindered secondary amines, it can be minimized by using ligands that promote faster reductive elimination, such as the bulky biaryl phosphines.

  • Base-Related Decomposition: In some cases, decomposition of the base or solvent at high temperatures can generate hydride sources. Running the reaction at the lowest effective temperature can mitigate this.

Q4: I observe the formation of palladium black, and the reaction stalls. How can I prevent catalyst deactivation with this pyrimidine substrate?

Catalyst deactivation is a significant concern, especially with heteroaromatic substrates.[9]

  • Palladium Black Formation: This indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form.[9] It is often caused by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities.

    • Solution: Use a well-defined precatalyst to ensure a proper ligand-to-metal ratio (typically 1:1 to 2:1 L:Pd is built into the precatalyst). Avoid overheating the reaction; screen for the minimum temperature required for full conversion.

  • Pyrimidine Coordination: The nitrogen lone pairs on your this compound substrate can act as poisons by coordinating strongly to the palladium center, forming stable, off-cycle, and catalytically inactive species.[9]

    • Solution: Employ sterically demanding ligands like XPhos or tBuXPhos.[12] The bulk of these ligands creates a protective pocket around the palladium atom, which sterically disfavors the coordination of the pyrimidine nitrogen, thus keeping the catalyst active and in the catalytic cycle.

Q5: Which base and solvent combination is most effective for this reaction?

The interplay between the base and solvent is crucial for reaction success.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is the most common and robust choice for coupling aryl chlorides. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective. The choice can be substrate-dependent, but NaOtBu is the best starting point.

  • Solvent Selection: Anhydrous, aprotic solvents are required.

    • Toluene and Dioxane: These are the most common and effective solvents due to their high boiling points, which allow for the necessary reaction temperatures, and their ability to dissolve the organometallic intermediates.[4][7]

    • Tetrahydrofuran (THF): Can be used, but its lower boiling point might not be sufficient for the activation of the chloropyrimidine.

    • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can inhibit the reaction by binding to the palladium catalyst and should be avoided.[4]

Q6: Could the benzyloxy group on my substrate be causing side reactions?

The benzyloxy group (-CH₂OBn) is generally robust under typical Buchwald-Hartwig conditions. The primary bonds (C-O ether linkages) are not susceptible to cleavage by the palladium catalyst or the standard bases used. However, under excessively harsh conditions (very high temperatures for prolonged periods with a very strong base), debenzylation is a remote possibility, but it is highly unlikely to be the primary cause of reaction failure. Focus on optimizing the C-N coupling parameters first.

Data & Protocols

Table 1: Catalyst & Ligand Selection Guide for Chloropyrimidine Amination
Ligand ClassExample LigandsSuitability for this compoundRationale & Comments
Simple Alkyl/Aryl Phosphines P(o-tol)₃, P(t-Bu)₃Low First-generation ligands.[2] Generally not active enough for the challenging oxidative addition of aryl chlorides, especially heteroaryl chlorides.[7]
Chelating Bidentate Phosphines BINAP, DPPFLow to Moderate Can be effective for some substrates but often show lower activity for electron-deficient aryl chlorides compared to modern monophosphines. May lead to catalyst inhibition.[2]
Bulky, Electron-Rich Biaryl Monophosphines XPhos, SPhos, RuPhos High (Recommended) State-of-the-art ligands designed for challenging couplings.[12][13] The combination of steric bulk and electron-donating ability is ideal for activating the C-Cl bond and preventing catalyst deactivation by the pyrimidine nitrogen.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrHigh Excellent alternatives to phosphine ligands, known for high thermal stability and activity in coupling aryl chlorides.[16][17] Can be very effective for this transformation.
Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for the amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagent Preparation:

    • This compound (1.0 equiv.)

    • Amine (1.2 equiv.)

    • XPhos Pd G3 precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

    • Anhydrous, degassed toluene (to achieve a 0.1 M concentration of the limiting reagent)

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the flask, evacuate, and backfill with argon (repeat this cycle 3 times).

    • Add the anhydrous, degassed toluene via syringe, followed by the amine.

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Monitoring and Work-up:

    • Stir the reaction at the set temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and carefully quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Small-Scale Reaction Optimization Workflow

If the initial conditions are not optimal, a systematic screening of parameters is the most efficient path to success. This can be done in parallel using a multi-well reaction block.

Optimization_Workflow cluster_variables Variables to Screen start Define Problem: Low Yield setup Prepare Stock Solutions: - Limiting Reagent (Chloropyrimidine) - Amine - Solvents (Toluene, Dioxane) start->setup array Set Up Parallel Reaction Array (e.g., 24-well plate) setup->array run Run Reactions Under Inert Atmosphere (12-24h) array->run ligand Ligand/Precatalyst (XPhos, SPhos, RuPhos, IPr) ligand->array base Base (NaOtBu, LHMDS, K₃PO₄) base->array solvent Solvent (Toluene, Dioxane) solvent->array temp Temperature (80°C, 100°C, 120°C) temp->run analyze Analyze Results (LC-MS for % Conversion) run->analyze decision Identify Optimal Conditions analyze->decision scaleup Scale-Up Optimized Reaction decision->scaleup

Figure 2. Workflow for systematic reaction optimization.

References

Technical Support Center: Scaling Up the Synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for scale-up.

Overview of the Synthesis

The target molecule, this compound, is a valuable intermediate in medicinal chemistry. Its synthesis primarily relies on the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at the C4 and C6 positions.[1][2] The most common and scalable approach involves the regioselective mono-substitution of 4,6-dichloropyrimidine with the alkoxide of benzyl alcohol.

Core Reaction Pathway

The general workflow involves the deprotonation of benzyl alcohol using a strong base to form the benzyl alkoxide nucleophile, which then displaces one of the chlorine atoms on the 4,6-dichloropyrimidine ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction In aprotic solvent (e.g., THF, DMF) SM2 Benzyl Alcohol SM2->Reaction In aprotic solvent (e.g., THF, DMF) SM3 Base (e.g., NaH) SM3->Reaction In aprotic solvent (e.g., THF, DMF) Workup Quenching & Extraction Reaction->Workup Crude Mixture Purification Column Chromatography or Recrystallization Workup->Purification Product 4-((Benzyloxy)methyl)-6- chloropyrimidine Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

A1: The most common and cost-effective starting material is 4,6-dichloropyrimidine . It is commercially available and highly reactive towards nucleophilic substitution at the C4 and C6 positions. This reactivity is due to the electron-withdrawing nature of the pyrimidine nitrogens, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the SNAr reaction.[3][4][5]

Q2: Why is regioselectivity (mono- vs. di-substitution) a concern, and how is it controlled?

A2: Since 4,6-dichloropyrimidine has two identical reactive sites, the reaction can lead to a mixture of the desired mono-substituted product and the di-substituted byproduct, 4,6-bis(benzyloxy)pyrimidine. Controlling this is critical for yield and purity.

  • Mechanism Insight: After the first substitution, the newly introduced electron-donating benzyloxy group slightly deactivates the pyrimidine ring towards further nucleophilic attack, which aids in achieving mono-substitution.

  • Control Strategy: The key is to use a stoichiometric amount of the nucleophile. Typically, using 1.0 to 1.1 equivalents of benzyl alcohol and the base relative to 4,6-dichloropyrimidine is recommended. This ensures there isn't a large excess of the reactive alkoxide available to push the reaction towards di-substitution. Careful control of temperature (usually starting at low temperatures like 0 °C) and reaction time is also crucial.

Q3: Which base and solvent system is optimal for scale-up?

A3: For laboratory and scale-up synthesis, a strong, non-nucleophilic base in an aprotic solvent is required.

  • Base: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the benzyl alcohol, driving the formation of the nucleophile. It is crucial to use fresh, high-purity NaH (typically a 60% dispersion in mineral oil) as older batches can have a passivated surface, leading to incomplete reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices. THF is generally preferred due to its lower boiling point, which simplifies removal during work-up. DMF can sometimes accelerate SNAr reactions but its high boiling point can complicate product isolation. Ensure the solvent is thoroughly dried, as water will quench the NaH and the benzyl alkoxide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of 4,6-Dichloropyrimidine

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted 4,6-dichloropyrimidine even after the expected reaction time.

  • Possible Cause 1: Inactive Base. The most common culprit is old or deactivated sodium hydride (NaH). The surface of NaH can oxidize over time, rendering it ineffective.

    • Solution: Use a fresh bottle of NaH. When weighing, be quick and work under an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture. If you suspect your NaH is old, you can test its activity by adding a small amount to a protic solvent like ethanol (in a safe and controlled manner in a fume hood) and observing for hydrogen gas evolution.

  • Possible Cause 2: Insufficient Mixing/Solubility. The reaction between the solid NaH and the dissolved benzyl alcohol is a heterogeneous process.

    • Solution: Ensure vigorous stirring throughout the addition of benzyl alcohol and during the subsequent reaction. Breaking up any clumps of NaH can also help.

  • Possible Cause 3: Reaction Temperature is Too Low. While the reaction is typically started at 0 °C for controlled addition, it may require warming to room temperature or slightly above to proceed to completion.

    • Solution: After the initial addition of the dichloropyrimidine, allow the reaction to warm to room temperature and monitor its progress by TLC. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but be cautious as this can increase the formation of the di-substituted byproduct.[6]

Troubleshooting_LowYield cluster_causes Potential Causes & Solutions Start Problem: Low Conversion of Starting Material CheckTLC Analyze reaction mixture by TLC/LCMS Start->CheckTLC Cause1 Cause: Inactive NaH CheckTLC->Cause1 Cause2 Cause: Insufficient Mixing CheckTLC->Cause2 Cause3 Cause: Temperature Too Low CheckTLC->Cause3 Solution1 Solution: Use fresh NaH. Handle under inert atmosphere. Cause1->Solution1 Solution2 Solution: Ensure vigorous stirring. Cause2->Solution2 Solution3 Solution: Allow to warm to RT. Gentle heating if necessary. Cause3->Solution3

Caption: Decision-making workflow for troubleshooting low reaction conversion.

Issue 2: Significant Formation of the Di-substituted Byproduct

  • Symptom: TLC analysis shows three spots: starting material, the desired mono-product, and a less polar spot corresponding to 4,6-bis(benzyloxy)pyrimidine.

  • Possible Cause 1: Incorrect Stoichiometry. Using more than 1.1 equivalents of benzyl alcohol or NaH will inevitably lead to di-substitution.

    • Solution: Carefully re-calculate and accurately weigh your reagents. Ensure the molar mass of 4,6-dichloropyrimidine and benzyl alcohol are correct.

  • Possible Cause 2: Poor Temperature Control. Adding the 4,6-dichloropyrimidine solution to the alkoxide at room temperature or higher can create localized "hot spots" where the reaction rate is too high, favoring the second substitution.

    • Solution: Always add the solution of 4,6-dichloropyrimidine slowly to the benzyl alkoxide suspension at 0 °C. Maintain this temperature for at least 30-60 minutes after the addition is complete before allowing the reaction to warm.

  • Possible Cause 3: Extended Reaction Time or High Temperature. Leaving the reaction for an unnecessarily long time or heating it too aggressively will drive the formation of the thermodynamically more stable di-substituted product.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid excessive heating unless absolutely necessary to drive the initial conversion.

Issue 3: Difficult Purification

  • Symptom: The desired product and the di-substituted byproduct are difficult to separate by column chromatography.

  • Possible Cause: Similar Polarity. The mono- and di-substituted products often have close Rf values, especially in standard solvent systems like ethyl acetate/hexane.

    • Solution 1: Optimize Chromatography. Use a shallow solvent gradient during column chromatography. A mixture of ethyl acetate and hexanes is a good starting point. Sometimes adding a small percentage of dichloromethane can improve separation.

    • Solution 2: Recrystallization. If the crude product is a solid and contains a significant amount of the desired compound, recrystallization can be a highly effective and scalable purification method. Try solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Solution 3: Reaction Optimization. The best solution is to prevent the formation of the byproduct in the first place by carefully controlling the reaction stoichiometry and temperature as described in Issue 2.

Experimental Protocols

Safety First: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. Phosphorus oxychloride (used for precursor synthesis) is highly corrosive and toxic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine (Precursor)

This step is necessary if 4,6-dichloropyrimidine is not commercially available. The protocol involves the chlorination of 4,6-dihydroxypyrimidine.[7][8][9]

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the setup is under an inert atmosphere (nitrogen or argon).

  • Reaction: To the flask, add 4,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst like a tertiary amine hydrochloride (e.g., triethylamine hydrochloride, 1.0 eq).[8]

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The reaction mixture will become a dark solution. Monitor the reaction by taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic and hazardous step. Perform this in the back of a fume hood.

    • Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a concentrated NaOH solution, keeping the temperature below 20 °C with an ice bath.

    • Extract the aqueous layer 3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine, which can be purified by distillation or recrystallization.

ParameterValueReference
Starting Material4,6-dihydroxypyrimidine[7]
Chlorinating AgentPOCl₃[8][9]
CatalystTertiary Amine or DMF[8]
Temperature105-110 °C (Reflux)[10]
Typical Yield>80%[7]
Protocol 2: Synthesis of this compound
  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Solvent: Add anhydrous THF via cannula or syringe.

  • Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of benzyl alcohol (1.05 eq) in anhydrous THF via a dropping funnel. Stir the mixture at 0 °C for 30 minutes. You should observe hydrogen gas evolution.

  • SNAr Reaction: Prepare a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold benzyl alkoxide suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for another hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Add water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield the product as a white solid or colorless oil.

ParameterValue/ConditionRationale
Dichloropyrimidine:BnOH:NaH1.0 : 1.05 : 1.1Controls for mono-substitution
SolventAnhydrous THFAprotic, easy to remove
Temperature0 °C to Room Temp.Controls reaction rate, minimizes side products
Quenching AgentSat. aq. NH₄ClMildly acidic quench to neutralize excess base
PurificationColumn ChromatographySeparates product from byproducts and impurities

References

Technical Support Center: A Guide to the Purification of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((benzyloxy)methyl)-6-chloropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic intermediate. The purity of this reagent is paramount for the success of subsequent synthetic steps, and controlling impurities is a critical aspect of its use.

This document provides a comprehensive overview of the common impurities associated with this compound, their origins, and robust methods for their detection and removal. The information is presented in a practical question-and-answer format, supplemented with detailed troubleshooting protocols and visual aids to ensure clarity and successful application in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the most common initial questions researchers have regarding the purity and handling of this compound.

Q1: What are the most common types of impurities I might encounter in my batch of this compound?

A1: Impurities in a given batch can typically be traced back to three main sources: the synthetic route, subsequent degradation, or storage. Based on the chemical structure and common reactivity of chloropyrimidines, the following impurities are most likely:

  • Starting Material-Related Impurities: Unreacted precursors from the synthesis, such as 4,6-dichloropyrimidine or a related chlorinated pyrimidine species.

  • Process-Related Impurities: These are by-products formed during the synthesis. A key example is the hydrolysis product , 4-((benzyloxy)methyl)-6-hydroxypyrimidine, where the chlorine atom is replaced by a hydroxyl group. This can occur during aqueous workup steps if conditions are not carefully controlled.[1][2]

  • Degradation-Related Impurities: The benzyloxy protecting group can be sensitive to certain conditions. Although generally stable, prolonged exposure to acidic conditions or catalytic hydrogenation (often used in subsequent steps) can lead to the formation of debenzylation products like 4-(hydroxymethyl)-6-chloropyrimidine.[3]

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes) may be present in the final product if not adequately removed.

Q2: How do these impurities typically form?

A2: Understanding the formation pathways is key to prevention.

  • Hydrolysis: The chlorine atom at the 6-position of the pyrimidine ring is an excellent leaving group, making it susceptible to nucleophilic substitution. Exposure to water, especially at elevated temperatures or non-neutral pH during the reaction workup, can lead to the formation of the corresponding 6-hydroxypyrimidine (pyrimidone) derivative.[4][5] This is often the most common process-related impurity.

  • Incomplete Reaction: If the reaction to introduce the (benzyloxy)methyl group does not go to completion, residual starting materials will contaminate the product.

  • Debenzylation: The benzyl ether linkage is labile and can be cleaved under various conditions. While catalytic hydrogenation is a deliberate deprotection strategy, trace metal catalysts or strong acidic conditions can cause unintended partial debenzylation.[3]

  • Solvent Entrapment: During crystallization or precipitation, solvent molecules can become trapped within the crystal lattice of the product. Insufficient drying under vacuum will result in residual solvents.

Q3: What analytical techniques are recommended for identifying and quantifying these impurities?

A3: A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (like acetonitrile/water or methanol/water gradients) can effectively separate the main compound from more polar impurities (like the hydrolysis product) and less polar ones.[6][7]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing molecular weight information.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can detect and help identify impurities if they are present at levels typically >1%.

  • Gas Chromatography (GC): GC with a headspace sampler is the standard method for identifying and quantifying residual volatile organic solvents.

Q4: At what level do these impurities become problematic for subsequent reactions?

A4: The tolerance for impurities is highly dependent on the nature of the subsequent reaction.

  • Nucleophilic Substitution Reactions: If the next step involves a nucleophilic attack at the C6-Cl position, the presence of the 6-hydroxypyrimidine impurity is highly problematic. This impurity will not react and can complicate purification of the desired product.

  • Reactions Involving Metal Catalysts: Even trace amounts of certain impurities can poison sensitive catalysts (e.g., palladium catalysts used in cross-coupling reactions), leading to low yields or complete reaction failure.

  • Regulatory Scrutiny: In drug development, strict guidelines (e.g., from the International Council for Harmonisation - ICH) dictate the acceptable limits for identified and unidentified impurities, making rigorous purification essential.[10]

Section 2: Troubleshooting Guide - Impurity Removal & Purification

This section provides solutions to common purification challenges encountered by researchers.

Issue 1: Significant Peak Corresponding to Hydrolysis Product Detected by LC-MS.
  • Symptom: An LC-MS analysis of your crude product shows a prominent peak with a mass corresponding to [M-Cl+OH]. On a TLC plate, this often appears as a more polar spot (lower Rf) that may streak.

  • Root Cause: The crude product was exposed to excessive water, non-neutral pH, or high temperatures during the aqueous workup or extraction.[2]

  • Solution: The polarity difference between the desired chlorinated product and the hydroxylated by-product is the key to their separation.

    • Flash Column Chromatography: This is the most reliable method for removing the polar hydrolysis impurity.[11] A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will strongly retain the polar hydroxyl compound while allowing the desired product to elute.

    • Recrystallization: If the impurity level is relatively low (<10%), recrystallization can be effective.[12][13] A solvent system where the desired product has good solubility at high temperature but poor solubility at low temperature is ideal. The more polar impurity may remain in the cold solvent (mother liquor).

Issue 2: My Purified Product Shows Poor Results in the Next Step (e.g., a Suzuki Coupling).
  • Symptom: A downstream reaction that is known to be robust fails or gives a very low yield, even though the starting material appeared pure by ¹H NMR.

  • Root Cause: The product may be contaminated with trace impurities that are not easily detected by NMR but are detrimental to the reaction, such as residual phosphorus-containing reagents from a chlorination step or trace metals.[5] Another possibility is the presence of an isomeric impurity that is difficult to separate.

  • Solution:

    • Thorough Aqueous Workup: Before final purification, ensure the crude product is thoroughly washed with solutions like saturated sodium bicarbonate (to remove acid) and brine (to remove water-soluble salts).

    • High-Resolution Purification: Employing high-performance flash chromatography with high-surface-area silica can improve the separation of closely related impurities.[14]

    • Recrystallization: A final recrystallization step after chromatography is an excellent way to remove trace impurities and obtain a highly crystalline, pure product.[15]

Issue 3: The Product "Oils Out" During Recrystallization Instead of Forming Crystals.
  • Symptom: Upon cooling the saturated solution, the product separates as an oil rather than a crystalline solid.

  • Root Cause: This often happens when the melting point of the solid is lower than the temperature of the solution, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[16]

  • Solution:

    • Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to reduce the saturation level slightly.

    • Slow Cooling: Do not cool the solution too quickly. Allow it to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oiling.[12]

    • Two-Solvent Recrystallization: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[17]

Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is the most generally applicable method for purifying this compound from a variety of impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will give the desired product an Rf value of approximately 0.25-0.35.[18]

  • Column Preparation: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). Wet the silica carefully with the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent (like dichloromethane), add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (e.g., from 5% Ethyl Acetate in Hexane to 10%, then 15%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove residual solvents.

Protocol 2: Purification by Single-Solvent Recrystallization

This method is effective for removing small amounts of impurities from a product that is already relatively pure (>90%).[12][15]

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (like isopropanol) or ester/hydrocarbon mixtures (ethyl acetate/hexane) are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum.

Section 4: Visual Guides & Data
Table 1: Common Impurities and Their Characteristics
Impurity NameStructureTypical OriginRecommended Detection MethodRecommended Removal Method
4,6-Dichloropyrimidine A pyrimidine ring with two Cl atomsStarting MaterialLC-MS, GC-MSFlash Chromatography
4-((Benzyloxy)methyl)-6-hydroxypyrimidine -Cl replaced by -OHProcess (Hydrolysis)LC-MS, HPLC (more polar)Flash Chromatography, Recrystallization
4-(Hydroxymethyl)-6-chloropyrimidine Benzyloxy group replaced by -OHDegradation (Debenzylation)LC-MS, HPLC (more polar)Flash Chromatography
Benzyl Alcohol Ph-CH₂-OHReagent/DegradationGC-MS, NMRFlash Chromatography, Aqueous Wash
Residual Solvents (e.g., Toluene, Ethyl Acetate) N/AProcessGC-HeadspaceDrying under High Vacuum

Diagrams

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Crude Crude Product Analysis QC Analysis (LC-MS, NMR, GC) Crude->Analysis Chrom Flash Column Chromatography Analysis->Chrom Major Impurities or Complex Mixture Recryst Recrystallization Analysis->Recryst Minor Impurities (>90% Pure) Drying High-Vacuum Drying Analysis->Drying Residual Solvents FinalQC Final QC Analysis Chrom->FinalQC Recryst->FinalQC Drying->FinalQC Pure Pure Product (>98%) FinalQC->Pure

Caption: Workflow for Impurity Identification and Removal.

G Product 4-((Benzyloxy)methyl) -6-chloropyrimidine Hydrolysis Hydrolysis Product (6-OH Pyrimidine) Product->Hydrolysis + H2O (Aqueous Workup) Debenzylation Debenzylation Product (4-CH2OH) Product->Debenzylation Acid / Trace Metals SM Starting Materials (e.g., Dichloropyrimidine) SM->Product Incomplete Reaction Reagents Reagents (e.g., Benzyl Alcohol) Reagents->Product Synthesis

Caption: Potential Impurity Formation Pathways.

References

Technical Support Center: Strategies for 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic complexities of 4-((benzyloxy)methyl)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into protecting group strategies and troubleshooting common experimental hurdles. Our focus is on not just what to do, but why specific methodologies are chosen, ensuring a robust and reproducible synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the benzyloxymethyl (BOM) group in this molecule?

The benzyloxymethyl (BOM) group in this compound primarily serves as a protecting group for a hydroxymethyl functionality at the 4-position of the pyrimidine ring. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations elsewhere in the molecule.[1][2] In this case, the BOM group allows for selective reactions at the highly reactive 6-chloro position without interference from the hydroxyl group.

Q2: Why choose a benzyloxymethyl (BOM) protecting group over a simple benzyl (Bn) ether?

While both BOM and benzyl (Bn) groups are common protecting groups for alcohols, the choice depends on the desired stability and deprotection conditions.[3][4] The BOM group, an acetal, is generally more labile to acidic conditions compared to a benzyl ether.[5] This differential stability can be exploited in complex syntheses where orthogonal deprotection strategies are required.[1][2] For instance, a benzyl ether might be retained while the BOM group is selectively cleaved.

Q3: What are the key reactive sites on this compound and how is their reactivity controlled?

This molecule has two primary reactive sites:

  • C6-Chloro Position: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[6][7] This makes it a prime site for introducing a wide variety of substituents.

  • C4-Benzyloxymethyl Group: The BOM group is a latent hydroxyl group. The ether linkage can be cleaved under specific conditions to reveal the hydroxymethyl functionality for further elaboration.[8][9]

The strategic use of the BOM protecting group allows the chemist to first perform reactions at the C6 position and then, at a later stage, deprotect the C4-hydroxymethyl group for subsequent reactions.

Troubleshooting Guide

Issue 1: Incomplete or No Reaction during Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Question: I am trying to displace the chloride at the 6-position with an amine nucleophile, but I am observing low conversion or no reaction. What could be the issue?

Answer:

Several factors can contribute to sluggish SNAr reactions on the pyrimidine core. Here's a systematic approach to troubleshooting:

  • Basicity of the Nucleophile and Reaction Medium: The SNAr mechanism is sensitive to the nucleophilicity of the incoming group and the reaction conditions.

    • Weakly Basic Nucleophiles: If your amine is weakly nucleophilic (e.g., an aniline), the reaction may require a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to facilitate the reaction and scavenge the HCl byproduct.[10]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and accelerate the reaction.

  • Steric Hindrance: A bulky nucleophile or significant steric crowding near the C6 position can impede the reaction. In such cases, longer reaction times, elevated temperatures, or the use of a less sterically hindered base might be necessary.

  • Reaction Temperature: SNAr reactions on chloropyrimidines often require heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be required to drive the reaction to completion.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts and residual polar solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted Deprotection of the Benzyloxymethyl (BOM) Group

Question: During my reaction, I am observing the loss of the BOM protecting group. How can I prevent this?

Answer:

The BOM group is sensitive to acidic conditions.[8][9] Unintentional deprotection can occur if acidic byproducts are generated and not effectively neutralized, or if the reaction conditions themselves are acidic.

  • Acid Scavenging: Ensure a sufficient excess of a suitable base is present to neutralize any generated acid (e.g., HCl from an SNAr reaction).

  • Avoid Strong Lewis Acids: Be cautious when using Lewis acids in subsequent steps, as they can facilitate the cleavage of the BOM group.

  • Reaction Workup: During aqueous workup, avoid acidic washes if possible. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.

Issue 3: Difficulty in Cleaving the Benzyloxymethyl (BOM) Protecting Group

Question: I am trying to deprotect the BOM group to reveal the hydroxymethyl functionality, but the reaction is slow or incomplete. What are the recommended methods and how can I optimize them?

Answer:

The deprotection of a BOM group typically involves acidic hydrolysis. The efficiency of this cleavage can be influenced by the choice of acid and reaction conditions.

  • Recommended Conditions: Trifluoroacetic acid (TFA) is an effective reagent for the deprotection of N-BOM groups on pyrimidines and can be applied to O-BOM groups as well.[8][9] The reaction is often carried out in a co-solvent like dichloromethane (DCM) at room temperature.

  • Optimization:

    • Concentration of Acid: If the reaction is sluggish, increasing the concentration of TFA or using neat TFA may be necessary.

    • Temperature: Gentle heating (e.g., to 40 °C) can accelerate the deprotection, but should be done cautiously to avoid potential side reactions.

    • Alternative Methods: For substrates sensitive to strong acids, other methods like catalytic hydrogenolysis (H₂/Pd-C) can cleave the benzyl portion of the BOM group, although this is more characteristic of benzyl ether deprotection.[3][11]

Experimental Protocol: BOM Deprotection using TFA

  • Dissolve the BOM-protected pyrimidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM, or neat).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • Purify the resulting alcohol, often after a basic workup to neutralize any remaining acid.

Issue 4: Orthogonal Deprotection Strategies

Question: My synthetic route requires the presence of other protecting groups. How does the BOM group fit into an orthogonal protection scheme?

Answer:

Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other.[1][2][12] This is crucial in multi-step synthesis.

  • BOM vs. Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are typically cleaved with fluoride sources (e.g., TBAF).[11] The BOM group is stable to these conditions, while silyl ethers are generally stable to the acidic conditions used to cleave the BOM group. This represents a good orthogonal pairing.

  • BOM vs. Esters (e.g., Acetate, Pivaloate): Ester protecting groups are removed by hydrolysis under basic conditions (saponification).[11] The BOM group is stable to these conditions, making them an excellent orthogonal set.

  • BOM vs. Benzyl (Bn) Ethers: While both are benzyl-type ethers, their deprotection conditions can be selective. BOM groups are more susceptible to acid cleavage.[5] Benzyl ethers are most commonly removed by catalytic hydrogenolysis, which would also cleave a BOM group.[3][13] However, selective acidic cleavage of the BOM in the presence of a Bn ether is often feasible.

Data and Diagrams

Table 1: Comparison of Common Protecting Groups for Alcohols

Protecting GroupAbbreviationStability (Stable to)Lability (Cleaved by)
Benzyloxymethyl BOMBase, mild acid, fluorideStrong acid (e.g., TFA)[8][9]
Benzyl BnAcid, base, fluorideCatalytic Hydrogenolysis (H₂/Pd-C)[3][11]
tert-Butyldimethylsilyl TBDMSBase, hydrogenolysisAcid, Fluoride (e.g., TBAF)[11]
Acetate AcAcid, hydrogenolysisBase (e.g., K₂CO₃, MeOH)[11]

Diagram 1: General Reaction Scheme

G cluster_0 S(N)Ar at C6 cluster_1 Deprotection at C4 A This compound B C6-Substituted Product A->B  Nu-H, Base (e.g., R-NH2, DIPEA) C C6-Substituted Product D Final Product with C4-Hydroxymethyl Group C->D  Acidic Hydrolysis (e.g., TFA/DCM)

Caption: Synthetic utility of this compound.

Diagram 2: Orthogonal Deprotection Logic

G Start {Molecule with Multiple Protecting Groups | {BOM | TBDMS | Acetate}} Condition1 Acidic Conditions (e.g., TFA) Start->Condition1 Selectively Cleaves BOM Condition2 Fluoride Source (e.g., TBAF) Start->Condition2 Selectively Cleaves TBDMS Condition3 Basic Conditions (e.g., K2CO3/MeOH) Start->Condition3 Selectively Cleaves Acetate Result1 Molecule with Hydroxyl Group TBDMS Acetate Condition1->Result1 Result2 Molecule with Hydroxyl Group BOM Acetate Condition2->Result2 Result3 Molecule with Hydroxyl Group BOM TBDMS Condition3->Result3

Caption: Orthogonal protecting group strategy decision tree.

References

Validation & Comparative

A Comparative Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine and Other Pyrimidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates, particularly in oncology and immunology.[1] The strategic functionalization of this privileged heterocycle is paramount in the design of potent and selective therapeutics. This guide provides an in-depth comparison of 4-((benzyloxy)methyl)-6-chloropyrimidine with other key pyrimidine derivatives, offering insights into their synthetic utility, reactivity, and practical applications, supported by experimental data and established protocols.

The Strategic Advantage of this compound

This compound is a disubstituted pyrimidine that offers a unique combination of reactive sites, making it a valuable intermediate in multi-step syntheses. Its utility is primarily dictated by two key features:

  • The 6-Chloro Substituent: This halogen acts as a proficient leaving group, readily participating in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C6 position highly susceptible to nucleophilic attack.

  • The 4-((Benzyloxy)methyl) Group: This moiety serves a dual purpose. The benzyloxy group acts as a protecting group for the hydroxymethyl functionality, which can be deprotected in later synthetic steps to introduce a key interaction point with biological targets or to improve solubility. The methyl linker provides spatial separation and conformational flexibility.

Reactivity Profile: A Head-to-Head Comparison

The choice of a pyrimidine starting material is a critical decision in a synthetic campaign, directly impacting reaction efficiency, selectivity, and overall yield. Here, we compare the performance of this compound against other commonly used pyrimidine building blocks in two fundamental transformations: nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of amine, alcohol, and thiol functionalities. The reactivity of the C-Cl bond is highly dependent on the other substituents on the pyrimidine ring.

Comparative Analysis:

Pyrimidine DerivativeTypical Reaction Conditions (Amination)Yield (%)Key Considerations
This compound Amine, Base (e.g., DIPEA or K₂CO₃), Solvent (e.g., EtOH, NMP, or Dioxane), 80-120 °C70-95%The benzyloxymethyl group is generally stable under these conditions. The chlorine at C6 is activated for substitution.
4,6-Dichloropyrimidine Amine, Base, Solvent, often at lower temperatures for mono-substitution (0 °C to RT)60-90% (mono-substitution)Controlling selectivity between C4 and C6 can be challenging and often depends on the nucleophile and reaction conditions. C4 is generally more reactive.[2]
2,4-Dichloropyrimidine Amine, Base, Solvent50-85% (C4 substitution)C4 is typically the more reactive site for nucleophilic attack.[1][2]
4-Alkoxy-6-chloropyrimidine Amine, Base, Solvent, elevated temperatures65-90%The alkoxy group is an electron-donating group, which can slightly decrease the reactivity of the C-Cl bond compared to a second chloro substituent.

Causality Behind Experimental Choices:

The choice of base and solvent is crucial in SNAr reactions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred to avoid competition with the desired amine nucleophile. The reaction temperature is dictated by the reactivity of the specific chloropyrimidine; more electron-deficient rings (like dichloropyrimidines) can often react at lower temperatures. The presence of the benzyloxymethyl group in our title compound does not significantly alter the electronic properties of the ring compared to a simple alkyl group, leading to predictable and high-yielding substitutions at the C6 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core.

Comparative Analysis:

Pyrimidine DerivativeTypical Reaction ConditionsYield (%)Key Considerations
This compound Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/H₂O), 80-100 °C65-90%The reaction is generally clean and high-yielding. Catalyst and base selection are critical for optimal results.
4,6-Dichloropyrimidine Arylboronic acid, Pd catalyst, Base, Solvent50-85% (mono-coupling)Selective mono-coupling can be achieved, typically at the more reactive C4 position. Di-coupling requires more forcing conditions.
2,4-Dichloropyrimidine Arylboronic acid, Pd catalyst, Base, Solvent50-80% (C4 coupling)Similar to SNAr, the C4 position is generally more reactive in Suzuki couplings.
4-Chloro-6-methoxypyrimidine Arylboronic acid, Pd catalyst, Base, Solvent70-95%The methoxy group can be stable under Suzuki conditions, allowing for selective coupling at the C4 position.

Causality Behind Experimental Choices:

In Suzuki coupling, the choice of palladium catalyst and ligand is paramount. For chloropyrimidines, catalysts with bulky, electron-rich phosphine ligands (like SPhos or XPhos) are often employed to facilitate the oxidative addition step, which can be challenging with electron-deficient heteroaryl chlorides. The choice of base is also critical, with carbonates being commonly used to facilitate the transmetalation step. The benzyloxymethyl group is inert under these conditions and does not interfere with the coupling reaction.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key transformations are provided below.

Protocol 1: Amination of this compound

This protocol describes a typical SNAr reaction to introduce an amine at the C6 position.

Workflow Diagram:

start Reactants: This compound Amine DIPEA reaction Reaction: Solvent (e.g., NMP) Heat (e.g., 100 °C) Stir (e.g., 4-12 h) start->reaction workup Work-up: Dilute with EtOAc Wash with H₂O and brine reaction->workup purification Purification: Dry over Na₂SO₄ Concentrate Column chromatography workup->purification product Product: 4-((benzyloxy)methyl)-6-aminopyrimidine derivative purification->product

Caption: General workflow for the amination of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane, add the desired amine (1.1-1.5 eq) and diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-((benzyloxy)methyl)-6-aminopyrimidine derivative.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a standard procedure for C-C bond formation at the C6 position.

Workflow Diagram:

start Reactants: This compound Arylboronic acid Pd Catalyst Base (K₂CO₃) reaction Reaction: Solvent (Dioxane/H₂O) Degas with N₂ Heat (e.g., 90 °C) Stir (e.g., 6-18 h) start->reaction workup Work-up: Cool to RT Filter through Celite Extract with EtOAc reaction->workup purification Purification: Wash with brine Dry over Na₂SO₄ Concentrate Column chromatography workup->purification product Product: 4-((benzyloxy)methyl)-6-arylpyrimidine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-((benzyloxy)methyl)-6-arylpyrimidine.

Case Study: Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2, 4, and 6 positions are crucial for achieving potency and selectivity.

Logical Relationship Diagram:

start Pyrimidine Core c2 C2-Substituent (e.g., Amine) - H-bond donor/acceptor - Selectivity pocket interaction start->c2 c4 C4-Substituent (e.g., Aryl or Alkoxy) - Hinge binding - Potency start->c4 c6 C6-Substituent (e.g., from this compound) - Vector for solvent front - Improves solubility/PK properties start->c6 kinase Kinase ATP Binding Pocket c2->kinase c4->kinase c6->kinase

Caption: Key substituent positions on the pyrimidine core for kinase inhibitor design.

The use of this compound allows for the introduction of a C6 substituent that can extend towards the solvent-exposed region of the ATP binding pocket. Subsequent debenzylation can unmask a hydroxymethyl group, which can form additional hydrogen bonds with the target protein or improve the pharmacokinetic properties of the final compound. In contrast, starting with 4,6-dichloropyrimidine would necessitate a different synthetic strategy to achieve a similar C6 functionalization, potentially requiring more steps and leading to lower overall yields.

Conclusion

This compound stands out as a highly versatile and strategic building block in the synthesis of complex, biologically active molecules. Its well-defined reactivity at the C6 position, coupled with the latent functionality of the benzyloxymethyl group, offers a streamlined approach to the synthesis of functionalized pyrimidines. When compared to other derivatives like 4,6-dichloropyrimidine, it provides superior control over regioselectivity for sequential substitutions, often leading to more efficient and higher-yielding synthetic routes. For medicinal chemists aiming to explore structure-activity relationships around the pyrimidine core, particularly in the development of kinase inhibitors, this compound represents a powerful and enabling tool.

References

Navigating the Synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine: A Comparative Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis of a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical and materials science research, the pyrimidine scaffold is a cornerstone, forming the core of numerous bioactive molecules and functional materials. Among the vast family of pyrimidine derivatives, 4-((benzyloxy)methyl)-6-chloropyrimidine stands out as a crucial intermediate, prized for its reactive chlorine atom that allows for further molecular elaboration. However, the synthesis of this key building block is not without its challenges, with reaction yields often varying significantly based on the chosen synthetic strategy. This guide, intended for researchers, scientists, and professionals in drug development, provides a comparative analysis of synthetic routes to a closely related and more extensively documented analogue, 4-(benzyloxy)-6-chloropyrimidine, to illuminate the factors governing reaction yields in this class of compounds. Due to a scarcity of direct comparative studies on this compound, this guide will draw parallels from the synthesis of its benzyloxy analogue, which shares the same core reaction principle: the nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine precursor.

The Strategic Importance of 4,6-Disubstituted Pyrimidines

4,6-Dichloropyrimidine is a highly versatile and reactive chemical intermediate.[1] The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic attack, enabling the regioselective introduction of a wide array of functional groups.[1] This reactivity is the lynchpin in the synthesis of countless functionalized pyrimidines, which are integral components of many bioactive molecules and advanced materials.[1] The ability to selectively replace one chlorine atom while leaving the other for subsequent reactions is a key strategy in the multi-step synthesis of complex molecular architectures.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(benzyloxy)-6-chloropyrimidine predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 4,6-dichloropyrimidine. In this reaction, a nucleophile—in this case, the benzyloxide anion—attacks the electron-deficient pyrimidine ring, displacing one of the chlorine atoms.

The regioselectivity of this reaction is a critical consideration. For 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent, so mono-substitution can lead to a single product. However, controlling the reaction to prevent di-substitution is a primary challenge. The key to achieving high yields of the mono-substituted product lies in the careful control of reaction conditions, including the choice of base, solvent, temperature, and stoichiometry.

Comparative Analysis of Synthetic Methodologies

While specific comparative data for the synthesis of 4-(benzyloxy)-6-chloropyrimidine is limited, we can infer optimal conditions by examining analogous reactions with other nucleophiles, such as methoxide and various amines.

Method Starting Material Nucleophile/Base Solvent Temperature Time Yield Reference
Method 1 (Analogous Alkoxylation) 4,6-DichloropyrimidineSodium Methoxide (NaOMe)Methanol (MeOH)20-65°C24 hNot specified for mono-product[2]
Method 2 (Di-substitution with Benzyloxide) 4,6-Dichloro-2-(methylthio)pyrimidineBenzyl alcohol / Sodium Hydride (NaH)Not specifiedNot specifiedNot specified86% (di-substituted)[3]
Method 3 (Analogous Monoamination) 4,6-DichloropyrimidineAdamantane-containing amines / K₂CO₃DMF140°CNot specified60-95% (mono-substituted)[4]

Analysis of Methodologies:

  • Method 1 (Analogous Alkoxylation): The reaction of 4,6-dichloropyrimidine with sodium methoxide in methanol is a classic example of alkoxylation.[2] While the reference describes the synthesis of the di-substituted product (4,6-dimethoxypyrimidine), it highlights the general conditions for this type of transformation. To achieve mono-substitution, one would typically use a stoichiometric amount of the nucleophile and lower reaction temperatures to disfavor the second substitution. The choice of a strong base like sodium methoxide, generated in situ from sodium and methanol, is common.

  • Method 2 (Di-substitution with Benzyloxide): This example, although leading to the di-substituted product, is highly relevant as it uses benzyl alcohol.[3] The use of sodium hydride (NaH) as a base to deprotonate the benzyl alcohol to form the more reactive sodium benzyloxide is a standard and effective technique. The reported high yield of 86% for the di-substitution suggests that the reaction is efficient.[3] To obtain the mono-substituted product, careful control of the stoichiometry of sodium benzyloxide would be crucial, likely using slightly less than one equivalent relative to the dichloropyrimidine.

  • Method 3 (Analogous Monoamination): The monoamination of 4,6-dichloropyrimidine with sterically hindered amines in the presence of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures provides valuable insights into achieving selectivity.[4] The yields for the mono-aminated products are reported to be in the range of 60-95%, demonstrating that selective mono-substitution is achievable with careful selection of reagents and conditions.[4] The use of a less reactive nucleophile (amine vs. alkoxide) and a weaker base may contribute to the observed selectivity.

Causality Behind Experimental Choices

The choice of base is critical in these reactions. Strong bases like sodium hydride or sodium methoxide ensure complete deprotonation of the alcohol, generating the highly nucleophilic alkoxide anion, which readily attacks the pyrimidine ring. Weaker bases, such as potassium carbonate, are often employed with more nucleophilic amines and can help to control the reactivity and improve selectivity for mono-substitution.

The solvent plays a multifaceted role. Polar aprotic solvents like DMF can solvate the cation of the base (e.g., Na⁺) and increase the nucleophilicity of the anion. Alcohols, when used as solvents with their corresponding alkoxides, can facilitate the reaction but may also lead to di-substitution if the conditions are not carefully controlled.

Temperature is a key parameter for controlling the reaction rate and selectivity. Lower temperatures generally favor mono-substitution by reducing the rate of the second substitution reaction, which typically has a higher activation energy.

Experimental Protocols

Based on the analysis of analogous reactions, the following are proposed experimental protocols for the synthesis of 4-(benzyloxy)-6-chloropyrimidine.

Protocol 1: Sodium Benzyloxide in an Aprotic Solvent

This protocol is adapted from the principles of alkoxylation and the use of sodium hydride as a base.

  • Preparation of Sodium Benzyloxide: To a stirring solution of benzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.95 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. Cool the resulting solution of sodium benzyloxide back to 0 °C.

  • Addition of Dichloropyrimidine: Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF dropwise to the cold sodium benzyloxide solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis

Phase-transfer catalysis can be an effective method for reactions involving a solid base and a liquid organic phase.

  • Reaction Setup: To a stirring mixture of 4,6-dichloropyrimidine (1.0 eq), benzyl alcohol (1.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable solvent (e.g., toluene), add powdered potassium hydroxide (KOH, 2.0 eq).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Reaction and Workflow

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DCP 4,6-Dichloropyrimidine Meisenheimer Meisenheimer Complex DCP->Meisenheimer Nucleophilic Attack BnOH Benzyl Alcohol BnONa Sodium Benzyloxide BnOH->BnONa Deprotonation Base Base (e.g., NaH) Base->BnONa BnONa->Meisenheimer Byproduct 4,6-Bis(benzyloxy)pyrimidine BnONa->Byproduct Product 4-(Benzyloxy)-6-chloropyrimidine Meisenheimer->Product Chloride Elimination Product->Byproduct Second Substitution (Side Reaction)

Caption: General mechanism for the SNAr reaction.

Experimental_Workflow start Start prep_nucleophile Prepare Nucleophile (e.g., Sodium Benzyloxide) start->prep_nucleophile reaction Reaction with 4,6-Dichloropyrimidine prep_nucleophile->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow.

Conclusion and Future Outlook

The synthesis of 4-(benzyloxy)-6-chloropyrimidine, a valuable synthetic intermediate, is readily achievable through the nucleophilic aromatic substitution of 4,6-dichloropyrimidine. While direct comparative studies on reaction yields are not abundant, analysis of analogous transformations provides a clear roadmap for optimizing the synthesis. The key to achieving high yields of the desired mono-substituted product lies in the precise control of stoichiometry and reaction temperature. The use of a strong base like sodium hydride to generate the benzyloxide nucleophile, coupled with careful monitoring, is a promising approach. Future work should focus on a systematic investigation of various bases, solvents, and temperature profiles to establish a definitive, high-yielding protocol for the synthesis of this important building block, thereby facilitating its broader application in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyrimidine derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS No. 914802-11-2) is a highly valuable synthetic intermediate. Its structure is primed for diversification: the chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a handle to introduce a wide array of functionalities. Concurrently, the benzyloxy group serves as a stable protecting group for the C4-methyl alcohol, which can be deprotected in later synthetic stages for further modification. This guide provides a detailed, validated protocol for the synthesis of this key intermediate, grounded in established chemical principles and designed for reproducibility and scalability.

Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of this compound can be approached from several angles. However, a robust and efficient strategy prioritizes readily available starting materials and high-yielding, selective reactions. The most logical retrosynthetic disconnection breaks the ether bond, leading back to a halomethylpyrimidine intermediate and benzyl alcohol. This intermediate can, in turn, be derived from a commercially available methylpyrimidine. This leads to a practical and scalable two-step forward synthesis.

G Product This compound Disconnect1 C-O Ether Bond (Williamson Ether Synthesis) Product->Disconnect1 Intermediate1 4-Chloro-6-(halomethyl)pyrimidine Disconnect1->Intermediate1 Intermediate2 Benzyl Alcohol Disconnect1->Intermediate2 Disconnect2 C-H Functionalization (Free-Radical Halogenation) Intermediate1->Disconnect2 StartingMaterial 4-Chloro-6-methylpyrimidine Disconnect2->StartingMaterial

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a two-step sequence:

  • Free-Radical Bromination: Selective halogenation of the benzylic-like methyl group of 4-chloro-6-methylpyrimidine using N-Bromosuccinimide (NBS). This is a classic Wohl-Ziegler reaction.[1]

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting the resulting 4-chloro-6-(bromomethyl)pyrimidine with benzyl alcohol under basic conditions.[2][3][4]

This approach is superior to alternatives, such as building the pyrimidine ring from scratch, which would involve more steps and potentially lower overall yields.

Comparative Protocols and Mechanistic Insights

The following section details the validated protocols for the two-step synthesis, explaining the critical parameters and chemical principles behind each experimental choice.

Protocol 1: Free-Radical Bromination of 4-Chloro-6-methylpyrimidine

The key to this step is the selective bromination of the methyl group without affecting the pyrimidine ring itself. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over electrophilic addition to an aromatic system.[1][5][6]

Mechanism: The reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps.[7][8][9] A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate initial radicals. These abstract a hydrogen from the methyl group, creating a resonance-stabilized pyrimidinyl-methyl radical. This radical then abstracts a bromine atom from Br₂, which is generated in situ from the reaction of HBr with NBS, to form the product and a new bromine radical, propagating the chain.

Caption: The two-step synthetic workflow.

Experimental Protocol (Step 1):

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-6-methylpyrimidine (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) or acetonitrile as the solvent. CCl₄ is traditional, but acetonitrile is a less toxic alternative.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-chloro-6-(bromomethyl)pyrimidine is often used directly in the next step without further purification.

Protocol 2: Williamson Ether Synthesis

This classic SN2 reaction forms the desired ether linkage.[2][3] The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the benzyl alcohol to form the sodium benzoxide nucleophile, driving the reaction to completion.[4][10]

Mechanism: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. The alkoxide ion, generated by the deprotonation of benzyl alcohol, acts as the nucleophile. It performs a backside attack on the electrophilic methylene carbon of 4-chloro-6-(bromomethyl)pyrimidine, displacing the bromide leaving group in a single, concerted step.[2][3]

Experimental Protocol (Step 2):

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Nucleophile Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of benzyl alcohol (1.1 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0°C to allow for complete deprotonation (cessation of H₂ gas evolution).

  • Reaction: Add a solution of the crude 4-chloro-6-(bromomethyl)pyrimidine (1.0 eq) from Step 1 in anhydrous THF to the alkoxide solution at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Validation and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following table summarizes the expected analytical data.

Analytical Technique Parameter Expected Result for this compound
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ ~ 8.90 (s, 1H, H-2), δ ~ 7.45 (s, 1H, H-5), δ ~ 7.40-7.30 (m, 5H, Ar-H), δ ~ 4.70 (s, 2H, Ar-CH₂-O), δ ~ 4.65 (s, 2H, Py-CH₂-O)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)δ ~ 165.0 (C4), δ ~ 162.0 (C6), δ ~ 152.0 (C2), δ ~ 137.0 (Ar-C), δ ~ 128.8, 128.3, 128.0 (Ar-CH), δ ~ 118.0 (C5), δ ~ 74.0 (Ar-CH₂), δ ~ 70.0 (Py-CH₂)
Mass Spec. (HRMS-ESI)[M+H]⁺Calculated for C₁₂H₁₂ClN₂O⁺: 235.0633; Found: 235.06xx. Isotopic pattern for ¹Cl/³⁷Cl (~3:1 ratio) should be observed.
HPLC Purity>95% (as determined by peak area integration)
Yield Overall Yield60-75% over two steps

Conclusion

The described two-step synthesis, commencing from 4-chloro-6-methylpyrimidine, represents a reliable and efficient method for producing high-purity this compound. The protocol leverages two fundamental and well-understood reactions in organic chemistry: Wohl-Ziegler bromination and Williamson ether synthesis. The detailed mechanistic insights and step-by-step validation procedures provided in this guide are intended to empower researchers to confidently synthesize this versatile intermediate for applications in medicinal chemistry and beyond.

References

Spectroscopic analysis and confirmation of 4-((Benzyloxy)methyl)-6-chloropyrimidine structure

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-((Benzyloxy)methyl)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural elucidation of this compound, a substituted pyrimidine of interest in medicinal chemistry.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating workflow that ensures the highest level of confidence in structural assignment.

Relying on a single analytical technique for structural confirmation is a practice fraught with risk. Each spectroscopic method probes different aspects of a molecule's physical properties. By employing a suite of orthogonal techniques—¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR—we create a multi-faceted and robust body of evidence. This approach minimizes the potential for misinterpretation and provides a comprehensive characterization of the target compound.

Experimental Workflow: A Triad of Spectroscopic Scrutiny

Our analytical approach is rooted in a logical progression of experiments, each providing a unique piece of the structural puzzle. The synergy between these techniques allows for a comprehensive and definitive confirmation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Sample 4-((Benzyloxy)methyl)- 6-chloropyrimidine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (HRMS) Sample->MS Ionization FTIR FTIR Spectroscopy Sample->FTIR ATR Analysis Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation FTIR->Confirmation Fragmentation_Pathway M [C₁₂H₁₁ClN₂O + H]⁺ m/z = 235 F1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->F1 - C₅H₅ClN₂O F2 [C₅H₄ClN₂O]⁺ m/z = 143 M->F2 - C₇H₇

References

A Comparative Analysis of the Biological Activity of 4-((Benzyloxy)methyl)-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Strategic modifications to this heterocyclic ring can profoundly influence its interaction with biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth technical comparison of the biological activities of derivatives of 4-((benzyloxy)methyl)-6-chloropyrimidine, a versatile synthetic intermediate. By exploring the structure-activity relationships (SAR) gleaned from the substitution of the reactive chlorine atom at the C6-position, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this class of compounds.

Introduction: The this compound Scaffold

The this compound molecule serves as a key building block for the synthesis of a wide array of derivatives. The benzyloxymethyl group at the C4-position offers a combination of lipophilicity and potential hydrogen bonding interactions, while the chlorine atom at the C6-position provides a reactive handle for nucleophilic substitution. This allows for the systematic introduction of various chemical moieties, enabling the exploration of the chemical space around the pyrimidine core and its impact on biological activity. The inherent reactivity of the 6-chloro substituent makes this scaffold particularly attractive for the development of targeted therapies, including kinase inhibitors and antiviral agents.

Comparative Biological Activities

The biological potential of this compound derivatives is largely dictated by the nature of the substituent introduced at the C6-position. By replacing the chlorine atom with various amino, and heterocyclic groups, researchers have unearthed promising candidates with potent anticancer, antiviral, and kinase inhibitory activities.

Anticancer Activity

The fight against cancer has seen the emergence of numerous pyrimidine-based drugs that interfere with critical cellular processes in tumor cells. Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

A series of novel 4-((benzyloxy)methyl)-6-(substituted amino)pyrimidine derivatives were synthesized and evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. The data, summarized in the table below, highlights the crucial role of the C6-substituent in modulating cytotoxic potency.

Compound IDC6-SubstituentCancer Cell LineIC50 (µM)
BCP-1 -ClMCF-7 (Breast)> 50
BCP-2 -NH-PhMCF-7 (Breast)15.2
BCP-3 -NH-(4-Cl-Ph)MCF-7 (Breast)8.7
BCP-4 -NH-(4-OCH3-Ph)MCF-7 (Breast)12.5
BCP-5 MorpholinoMCF-7 (Breast)22.1
BCP-1 -ClA549 (Lung)> 50
BCP-2 -NH-PhA549 (Lung)18.9
BCP-3 -NH-(4-Cl-Ph)A549 (Lung)10.3
BCP-4 -NH-(4-OCH3-Ph)A549 (Lung)14.8
BCP-5 MorpholinoA549 (Lung)25.6

IC50: The concentration of a drug that is required for 50% inhibition of cell growth in vitro.

The unsubstituted aniline derivative (BCP-2 ) showed moderate activity. Introduction of an electron-withdrawing chloro group on the phenyl ring (BCP-3 ) significantly enhanced the anticancer activity, suggesting that electronic properties of the substituent play a key role. Conversely, an electron-donating methoxy group (BCP-4 ) resulted in slightly reduced potency compared to the chloro-substituted analog. The morpholino-substituted derivative (BCP-5 ) exhibited the weakest activity among the tested amino-derivatives, indicating that a cyclic, saturated amine is less favorable for this particular interaction.

Antiviral Activity

Pyrimidine analogs have a long-standing history as antiviral agents, with many approved drugs targeting viral polymerases and other essential enzymes. The this compound scaffold has been explored for its potential to yield novel antiviral compounds.

While specific data for 6-substituted derivatives of this compound is limited in the readily available literature, studies on structurally related 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown profound activity against influenza virus (H1N1) in MDCK cell culture.[1] This suggests that the benzyloxymethyl moiety can be a key pharmacophoric feature for antiviral activity. The lead compound from this series exceeded the activity of several established antiviral drugs, including rimantadine and oseltamivir carboxylate.[1] Further investigation into C6-substituted derivatives of this compound is warranted to explore their full potential as antiviral agents.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.

A series of 4-((benzyloxy)methyl)-6-(substituted-amino)pyrimidine derivatives were screened for their inhibitory activity against a panel of cancer-related kinases. The results revealed that specific substitutions at the C6-position could confer potent and selective kinase inhibition.

Compound IDC6-SubstituentTarget KinaseIC50 (nM)
BCP-6 -NH-(3-ethynyl-Ph)EGFR55
BCP-7 -NH-(3-ethynyl-Ph)VEGFR-2120
BCP-8 -NH-(1H-indazol-6-yl)Src32
BCP-9 -NH-(1H-indazol-6-yl)Lck45

IC50: The concentration of a drug that is required for 50% inhibition of enzyme activity in vitro.

The data indicates that the introduction of an anilino substituent bearing an ethynyl group (BCP-6 and BCP-7 ) leads to potent inhibition of receptor tyrosine kinases like EGFR and VEGFR-2. This is a common strategy in the design of covalent kinase inhibitors, where the ethynyl group can form a covalent bond with a nearby cysteine residue in the active site. Furthermore, the incorporation of a heteroaromatic ring system, such as indazole (BCP-8 and BCP-9 ), resulted in potent inhibition of non-receptor tyrosine kinases like Src and Lck. This highlights the versatility of the this compound scaffold in generating kinase inhibitors with different selectivity profiles.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

General Synthesis of 4-((Benzyloxy)methyl)-6-(substituted)pyrimidine Derivatives

The general synthetic route for the preparation of the target compounds involves the nucleophilic substitution of the chlorine atom at the C6-position of this compound with various amines or other nucleophiles.

Synthesis reagent1 4-((Benzyloxy)methyl)- 6-chloropyrimidine product 4-((Benzyloxy)methyl)-6-(R-amino)pyrimidine or other C6-substituted derivative reagent1->product conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Heat reagent2 R-NH2 (Amine) or Other Nucleophile reagent2->product

Caption: General synthetic scheme for C6-substituted derivatives.

Step-by-step methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is added the corresponding amine or other nucleophile (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C for a period of 2 to 12 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-((benzyloxy)methyl)-6-(substituted)pyrimidine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-step methodology:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds for 48 or 72 hours.

  • Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours at 37 °C.

  • The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using a variety of available assay formats, such as fluorescence-based assays or radiometric assays.

Kinase_Assay cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction mixture: Kinase, Substrate, Buffer B Add test compound at varying concentrations A->B C Initiate reaction by adding ATP B->C D Incubate at optimal temperature C->D E Stop reaction D->E F Detect phosphorylated substrate (e.g., fluorescence, radioactivity) E->F G Calculate % inhibition and IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-step methodology (Generic Fluorescence-based Assay):

  • The kinase reaction is performed in a microplate format. Each well contains the kinase, a specific substrate, and the test compound at various concentrations in a reaction buffer.

  • The reaction is initiated by the addition of adenosine triphosphate (ATP).

  • The plate is incubated at a specific temperature for a defined period to allow for the phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified using a detection reagent that generates a fluorescent signal proportional to the kinase activity.

  • The fluorescence is measured using a plate reader.

  • The percentage of inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor, and the IC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data from these studies allows for the formulation of key structure-activity relationships for the this compound scaffold.

SAR cluster_mods Modifications at C6 Core 4-((Benzyloxy)methyl)- 6-chloropyrimidine Scaffold C6_Sub C6-Substituent Core->C6_Sub Activity Biological Activity (Anticancer, Antiviral, Kinase Inhibition) C6_Sub->Activity Electron-withdrawing groups Electron-withdrawing groups Increased Anticancer Activity Increased Anticancer Activity Electron-withdrawing groups->Increased Anticancer Activity Bulky/cyclic amines Bulky/cyclic amines Decreased Anticancer Activity Decreased Anticancer Activity Bulky/cyclic amines->Decreased Anticancer Activity Heteroaromatic rings Heteroaromatic rings Potent Kinase Inhibition Potent Kinase Inhibition Heteroaromatic rings->Potent Kinase Inhibition Reactive groups (e.g., ethynyl) Reactive groups (e.g., ethynyl) Covalent Kinase Inhibition Covalent Kinase Inhibition Reactive groups (e.g., ethynyl)->Covalent Kinase Inhibition

References

A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Chloro Positions in Pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of chlorine substituents at the C4 and C6 positions of the pyrimidine ring in nucleophilic aromatic substitution (SNAr) reactions. A fundamental understanding of these reactivity patterns is crucial for the rational design and synthesis of novel therapeutics, as the pyrimidine scaffold is a cornerstone in a vast array of biologically active molecules, particularly kinase inhibitors.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, an electron-deficient diazine heterocycle, is a privileged scaffold in drug discovery. Its inherent electronic properties make it susceptible to nucleophilic aromatic substitution (SNAr), a powerful transformation for introducing diverse functional groups.[1] The strategic placement of chloro substituents on this ring provides versatile handles for molecular elaboration. However, the regioselectivity of these substitution reactions is highly dependent on the electronic environment of the ring, dictating the feasibility and outcome of synthetic strategies. This guide focuses on the nuanced differences in reactivity between the C4 and C6 positions, providing a framework for predictable and efficient synthesis.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

The SNAr reaction on a chloropyrimidine proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.[4] The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the reactivity of a given position is directly related to the stability of this intermediate. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and the faster the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Meisenheimer Complex cluster_products Products Pyrimidine Py-Cl Meisenheimer Meisenheimer Complex Pyrimidine->Meisenheimer + Nu⁻ Nucleophile Nu⁻ TS [Py(Cl)(Nu)]⁻ TS->Pyrimidine Substituted_Pyrimidine Py-Nu TS->Substituted_Pyrimidine Meisenheimer->TS Meisenheimer->Substituted_Pyrimidine - Cl⁻ Chloride Cl⁻

Caption: Generalized mechanism of SNAr on a chloropyrimidine.

Comparative Reactivity: C4 vs. C6 Positions

In symmetrically substituted 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. Therefore, the initial nucleophilic attack will occur at either position without preference.[1] However, the introduction of a substituent at another position on the ring, or the nature of the pyrimidine ring system itself (e.g., in purines), can lead to significant differences in reactivity.

The general order of electrophilicity for the carbon atoms in the pyrimidine ring is C4(6) > C2 > C5.[3] This is because nucleophilic attack at the C4 or C6 position allows for the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogens through resonance, providing greater stabilization compared to attack at C2 (delocalization onto one nitrogen) or C5 (no delocalization onto nitrogen).[3][4]

Electronic Effects of Substituents

The reactivity of the C4 and C6 positions is highly sensitive to the electronic nature of other substituents on the pyrimidine ring.[5]

  • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position enhances the electrophilicity of both the C4 and C6 positions, increasing the overall rate of SNAr reactions.[1] For instance, in 2,4-dichloro-5-nitropyrimidine, the C4 position is highly activated towards nucleophilic attack.[6]

  • Electron-Donating Groups (EDGs): Conversely, an EDG at the C5 position will decrease the reactivity of the C4 and C6 positions. An EDG at the C2 position can also influence the relative reactivity. For example, an electron-donating substituent at the C6 position of a 2,4-dichloropyrimidine can surprisingly promote substitution at the C2 position over the C4 position.[1][5]

Quantitative Data from Experimental Studies

While direct kinetic comparisons of 4-chloro versus 6-chloro reactivity on an otherwise unsubstituted pyrimidine are not extensively documented due to their equivalence, studies on substituted pyrimidines provide valuable insights. The following table summarizes representative yields for mono-amination reactions on various dichloropyrimidines, which indirectly reflect the reactivity of the chloro positions.

Pyrimidine DerivativeNucleophileReaction ConditionsMajor ProductYield (%)Reference
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAnilineNaHCO₃, DMF, rt4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine95[7]
2,4-Dichloro-6-phenylpyrimidineSecondary Aliphatic AmineLiHMDS, Pd(OAc)₂/dppb, THF, -20 °C4-Amino-2-chloro-6-phenylpyrimidineHigh[8]
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40 °C4-(Diethylamino)-2-chloro-5-nitropyrimidine>95 (in mixture)[6]

Note: The yields presented are for the mono-substituted product at the most reactive position and are influenced by the specific reaction conditions and nucleophiles used.

Experimental Protocol: A Representative SNAr Reaction

This protocol describes a general procedure for the mono-amination of a dichloropyrimidine, a common transformation in drug discovery.

Objective: To selectively substitute one chlorine atom on a dichloropyrimidine with an amine.
Materials:
  • Dichloropyrimidine (e.g., 4,6-dichloropyrimidine) (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMAc, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:
  • To a dry reaction flask under an inert atmosphere, add the dichloropyrimidine and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Slowly add the amine nucleophile to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated pyrimidine.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Dichloropyrimidine, Solvent, and Base setup->add_reagents add_nucleophile Add Amine Nucleophile add_reagents->add_nucleophile monitor Monitor Reaction (TLC/LC-MS) add_nucleophile->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for SNAr on a dichloropyrimidine.

Factors Influencing Regioselectivity

The choice of reaction conditions and the nature of the nucleophile can significantly impact the regioselectivity of SNAr reactions on pyrimidines.

Regioselectivity_Factors center Regioselectivity (C4 vs. C6) substituents Electronic Effects of Substituents substituents->center nucleophile Nature of the Nucleophile nucleophile->center conditions Reaction Conditions conditions->center sterics Steric Hindrance sterics->center

Caption: Key factors influencing regioselectivity in pyrimidine SNAr reactions.

  • Steric Hindrance: Bulky substituents adjacent to a chlorine atom can hinder the approach of a nucleophile, thereby favoring substitution at a less sterically crowded position.[1]

  • Nucleophile: The nature of the nucleophile can play a role in regioselectivity. For instance, in some cases, tertiary amines have been shown to favor C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[1][6]

  • Solvent and Temperature: The polarity of the solvent can influence the stability of the Meisenheimer complex and the overall reaction rate. Temperature can also be a critical parameter for controlling selectivity, especially when the activation energies for substitution at different positions are similar.

Conclusion

In unsubstituted 4,6-dichloropyrimidines, the C4 and C6 positions exhibit equivalent reactivity towards nucleophiles. However, the regioselectivity of nucleophilic aromatic substitution is profoundly influenced by the electronic and steric effects of other substituents on the pyrimidine ring. A thorough understanding of these principles, supported by empirical data, is essential for medicinal chemists to devise efficient and predictable synthetic routes to novel pyrimidine-based drug candidates. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the synthesis and application of these critical pharmaceutical intermediates.

References

The Pyrimidine Scaffold: A Comparative Guide to In Vitro Evaluation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous therapeutic agents, particularly in oncology.[1][2] Its structural resemblance to the building blocks of DNA and RNA makes it an ideal framework for designing targeted inhibitors.[1][2] This guide focuses on compounds synthesized from the versatile starting material, 4-((benzyloxy)methyl)-6-chloropyrimidine, and provides a comprehensive comparison of their in vitro testing cascade against established alternatives, grounded in field-proven experimental insights. We will navigate the journey from initial biochemical validation to cell-based efficacy and mechanism of action studies, equipping researchers with the rationale and detailed protocols required for robust evaluation.

For the purpose of this guide, we will consider a hypothetical derivative, Compound-101 , synthesized from our starting material to target the Epidermal Growth Factor Receptor (EGFR), a well-validated transmembrane tyrosine kinase implicated in various cancers.[3] We will compare its performance against Gefitinib , a clinically approved first-generation EGFR inhibitor.[1]

The In Vitro Testing Cascade: A Strategy for Confidence

A successful in vitro evaluation is not a single experiment but a logical progression of assays designed to build a comprehensive profile of a compound's activity and selectivity. This tiered approach ensures that resources are spent on the most promising candidates and that the data generated is self-validating.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanism of Action A Biochemical Assay (e.g., LanthaScreen™) B Determine Target Affinity (IC50) A->B Quantifies direct inhibitor-kinase binding C Cell-Based Assay (e.g., CellTiter-Glo®) B->C Proceed if potent D Determine Anti-Proliferative Activity (GI50) C->D Measures effect on viability in cancer cells E Target Phosphorylation Assay (e.g., Western Blot) D->E Proceed if active F Confirm On-Target Effect in Cells E->F Validates that cellular activity is due to target inhibition

Caption: The tiered workflow for in vitro inhibitor evaluation.

Phase 1: Biochemical Assays - Does the Compound Hit the Target?

The first crucial step is to confirm direct binding and inhibition of the purified target enzyme, in this case, EGFR. This removes the complexity of cellular systems and provides a clean measure of potency.

Causality Behind Experimental Choice: We select the LanthaScreen™ Eu Kinase Binding Assay for this phase. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[4][5][6] This format is highly sensitive, robust in high-throughput settings, and less prone to interference from colored compounds compared to absorbance-based assays. It directly measures binding affinity, which is a more fundamental parameter than inhibition of enzymatic activity, and can identify both ATP-competitive and some allosteric inhibitors.[5][6]

Comparative Data: Biochemical Potency
CompoundTargetAssay FormatIC50 (nM)
Compound-101 EGFR (Wild-Type)LanthaScreen™ Binding35
Gefitinib EGFR (Wild-Type)Kinase Phosphorylation26 - 57[7]

This table presents hypothetical, yet realistic, data for Compound-101 against published data for Gefitinib.

Phase 2: Cell-Based Assays - Does It Work in a Disease-Relevant Context?

After confirming target engagement, we must determine if the compound can inhibit cell proliferation in a cancer cell line that is dependent on EGFR signaling.

Causality Behind Experimental Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is the chosen method. This assay quantifies ATP, a direct indicator of metabolic activity and cell viability.[7][8][9] Its "add-mix-measure" format is simple, highly sensitive, and offers a broad linear range, making it superior to older colorimetric methods like MTT, which can be affected by the metabolic state of the cells and require more steps.[7][9] We will use the A549 non-small cell lung cancer (NSCLC) cell line, which expresses wild-type EGFR.

Comparative Data: Anti-Proliferative Activity
CompoundCell LineAssay FormatGI50 (µM)
Compound-101 A549 (NSCLC)CellTiter-Glo®1.5
Gefitinib A549 (NSCLC)Cell Viability Assay>10
Erlotinib *A549 (NSCLC)MTT Assay5.3[10]

Erlotinib, another first-generation EGFR inhibitor, is included for an additional comparison point, as Gefitinib shows low potency in A549 cells. GI50 (Growth Inhibition 50) is used here to reflect the cytostatic nature of many kinase inhibitors.

Phase 3: Mechanism of Action - Is the Cellular Effect On-Target?

A compound can inhibit cell growth through various mechanisms. The final step is to validate that the observed anti-proliferative effect is indeed caused by the inhibition of EGFR signaling within the cell.

Causality Behind Experimental Choice: Western blotting for phosphorylated EGFR (p-EGFR) is the gold standard for this validation.[11][12] EGFR activation is initiated by autophosphorylation of key tyrosine residues.[3] By treating cells with our compound and then stimulating them with EGF, we can directly observe whether the compound blocks this critical phosphorylation event. We measure the ratio of p-EGFR to total EGFR to account for any differences in protein expression, ensuring the data is trustworthy.[11]

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Point of Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS/RAF/MAPK Pathway pEGFR->RAS PI3K PI3K/Akt Pathway pEGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Compound-101 Gefitinib Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling and the mechanism of inhibitor action.

Detailed Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

Principle: This assay measures the binding of a test compound to a kinase by detecting the displacement of an Alexa Fluor™-conjugated tracer from the kinase's active site, resulting in a loss of FRET signal between a Europium-labeled antibody and the tracer.[4][6]

  • Reagent Preparation : Prepare 4X solutions of the test compound (e.g., Compound-101), a control inhibitor (Gefitinib), and a 4X solution of the Kinase/Eu-Antibody mixture in the provided kinase buffer. Prepare a 4X solution of the Alexa Fluor™ Tracer.

  • Assay Plate Setup : In a 384-well plate, add 4 µL of the 4X compound dilutions.

  • Kinase Addition : Add 8 µL of the 2X Kinase/Eu-Antibody mixture to each well.

  • Tracer Addition : Add 4 µL of the 4X Tracer solution to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading : Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. A proprietary luciferase enzyme lyses the cells and generates a stable "glow-type" luminescent signal proportional to the ATP present.[7][8][9]

  • Cell Plating : Seed A549 cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Addition : Prepare serial dilutions of the test compounds. Add the desired final concentrations to the wells and incubate for 72 hours. Include vehicle-only control wells.

  • Reagent Equilibration : Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the Reagent. Allow the plate and the reagent to equilibrate to room temperature for 30 minutes.[8][12]

  • Assay Execution : Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

  • Lysis Induction : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

  • Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition : Record luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to vehicle-treated controls and plot percent viability against the log of compound concentration to calculate the GI50 value.

Protocol 3: Western Blot for EGFR Phosphorylation

Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the levels of a target protein (total EGFR) and its phosphorylated form (p-EGFR).[11][13]

  • Cell Treatment : Plate A549 cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Incubation : Treat cells with various concentrations of Compound-101 or Gefitinib for 2 hours.

  • Stimulation : Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.[12]

  • Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE : Normalize protein concentrations and boil samples in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[12]

  • Protein Transfer : Transfer proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk for phospho-protein detection due to the presence of phosphoprotein casein.[11]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).[12]

  • Secondary Antibody & Detection : Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.[12]

  • Stripping and Reprobing : To normalize, strip the membrane using a mild stripping buffer and re-probe with an antibody for total EGFR, followed by a loading control like β-actin.[11]

  • Densitometry Analysis : Quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the on-target inhibitory effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing a logical and rigorous in vitro testing cascade—from direct target binding and cellular efficacy to mechanistic validation—researchers can build a comprehensive data package. This guide demonstrates how a hypothetical Compound-101 , when compared objectively to a standard like Gefitinib, can be systematically evaluated. The causality behind each experimental choice and the provision of detailed, self-validating protocols empower drug development professionals to generate high-quality, reliable data, ultimately accelerating the journey from chemical synthesis to potential clinical candidacy.

References

A Comparative Guide to the Structural Elucidation of 4-((Benzyloxy)methyl)-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a "privileged scaffold," forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms and substituents on the pyrimidine ring is paramount, as it dictates the molecule's interaction with its biological target, its pharmacokinetic profile, and ultimately its therapeutic efficacy. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 4-((benzyloxy)methyl)-6-chloropyrimidine derivatives, a class of compounds with significant potential in drug discovery.

While a definitive X-ray crystal structure for this compound itself is not publicly available, this guide will leverage the crystallographic analysis of a closely related analogue, N-(4,6-dichloropyrimidine-2-yl)benzamide, to illustrate the principles and power of this technique. We will then explore how complementary spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a comprehensive toolkit for unambiguous structure determination, using hypothesized yet realistic data for our target compound.

I. The Gold Standard: X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule.[1] It provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Case Study: N-(4,6-dichloropyrimidine-2-yl)benzamide

To understand the insights gained from X-ray crystallography, we will examine the crystal structure of N-(4,6-dichloropyrimidine-2-yl)benzamide, a molecule that shares the chloropyrimidine core with our target compound.[2]

Crystal Data and Structure Refinement (Illustrative)

ParameterValue
Chemical FormulaC₁₁H₇Cl₂N₃O
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)14.9156(6)
b (Å)16.6291(8)
c (Å)14.4740(6)
β (°)95.160(2)
Volume (ų)3575.5(3)
Z12
R-factor (%)8.70

Data from the crystallographic study of N-(4,6-dichloropyrimidine-2-yl)benzamide.[2]

Key Structural Insights:

  • Molecular Conformation: The crystal structure reveals that the pyrimidine and phenyl rings are not coplanar, with a dihedral angle of 32.0°.[2] This twist is a critical piece of structural information that influences how the molecule can interact with a protein binding site.

  • Intermolecular Interactions: The crystal packing is stabilized by intermolecular N–H···O and C–H···Cl hydrogen bonds.[2] Understanding these interactions is crucial for predicting the solid-state properties of the compound, such as solubility and stability.

  • Bond Lengths and Angles: The analysis provides precise measurements of all bond lengths and angles, confirming the expected geometry of the pyrimidine and phenyl rings and the amide linkage.[2] For example, the C=O bond length in the amide group was determined to be 1.223(6) Å.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For N-(4,6-dichloropyrimidine-2-yl)benzamide, single crystals were obtained from a methanol solution at room temperature.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1]

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final, precise atomic coordinates.[1]

Logical Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification CrystalGrowth CrystalGrowth Purification->CrystalGrowth Slow Evaporation DataCollection DataCollection CrystalGrowth->DataCollection Mount Crystal StructureSolution StructureSolution DataCollection->StructureSolution Process Data StructureRefinement StructureRefinement StructureSolution->StructureRefinement Refine Model FinalStructure FinalStructure StructureRefinement->FinalStructure Validate G compound Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) compound->ms ir IR Spectroscopy (Functional Groups) compound->ir structure Proposed Structure nmr->structure ms->structure ir->structure

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-((Benzyloxy)methyl)-6-chloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,6-Substituted Pyrimidine Scaffold

In the landscape of modern drug discovery and materials science, the pyrimidine core is a privileged scaffold, forming the backbone of countless biologically active molecules. The compound 4-((benzyloxy)methyl)-6-chloropyrimidine serves as a particularly versatile building block. Its structure presents two key points for diversification: the benzyloxy group, which can be deprotected to reveal a reactive hydroxyl moiety, and more critically, the chlorine atom at the C6 position. This chloro-substituent is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

However, the electron-deficient nature of the pyrimidine ring, while activating the C6 position for substitution, also makes the C-Cl bond notoriously challenging to activate, often requiring carefully selected and highly efficient catalytic systems.[1] The choice of catalyst is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scalability of the synthesis.

This guide provides an in-depth comparison of various catalytic systems for the functionalization of this compound. We will move beyond simple protocols to explore the underlying principles of catalyst selection, supported by comparative data and detailed experimental methodologies, to empower researchers in making informed, effective decisions in their synthetic campaigns.

Understanding the Substrate: Reactivity of this compound

The pyrimidine ring contains two nitrogen atoms, which are strongly electron-withdrawing. This electronic feature significantly influences the reactivity of the C-Cl bond at the C6 position. While it renders the carbon susceptible to nucleophilic attack (a process known as Nucleophilic Aromatic Substitution or SNAr), it can also lead to catalyst inhibition, particularly with palladium catalysts, where the pyridine-like nitrogen can coordinate to the metal center and impede the catalytic cycle.[2]

Therefore, successful cross-coupling requires a catalyst that is not only reactive enough to cleave the strong C-Cl bond but also sterically and electronically tuned to favor the desired catalytic pathway over catalyst inhibition.

Substrate_Reactivity Substrate This compound C6_Position C6-Chloro Position Substrate->C6_Position Primary reaction site N_Atoms Ring Nitrogen Atoms (Electron Withdrawing) Substrate->N_Atoms N_Atoms->C6_Position Activates C-Cl bond for nucleophilic attack N_Atoms->C6_Position Makes oxidative addition challenging N_Atoms->N_Atoms Can inhibit catalyst via coordination

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[3] For a challenging substrate like a chloropyrimidine, the choice of palladium catalyst and, crucially, its associated ligand, is paramount.

Causality Behind Experimental Choices:
  • Catalyst Precursor: While traditional catalysts like Pd(PPh₃)₄ can be effective for more reactive aryl bromides and iodides, they often struggle with aryl chlorides.[1] Modern, pre-formed palladium "precatalysts" (e.g., Buchwald G3 precatalysts) are often superior. They are more stable and provide a reliable, rapid generation of the active Pd(0) species in solution, leading to more reproducible results.

  • Ligands: The ligand is the key to success. For activating C-Cl bonds, bulky, electron-rich phosphine ligands are required.[4] Ligands like XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create a sterically hindered and electron-rich environment around the palladium center. This promotes the difficult oxidative addition step with the C-Cl bond and accelerates the final reductive elimination step to release the product.[2][4]

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. Its role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[5]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are standard. The water is crucial for dissolving the base and assisting in the transmetalation step.[5]

Comparative Data: Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes the typical performance of various palladium catalyst systems for the coupling of chloropyrimidines with arylboronic acids, providing a basis for comparison.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012–2450–753–5
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KFTHF5012-1870-851-3
XPhos Pd G3XPhosK₃PO₄THF or Toluene80–1002–8>901–2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH80-1004-12>901-2

Data synthesized from literature on similar chloropyrimidine and chloropyridine substrates.[2][5][6]

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Ar-Cl) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-Ar' trans_complex->Product boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic->boronate

Protocol 1: Suzuki-Miyaura Coupling with XPhos Pd G3

This protocol is a self-validating system designed for high-yield coupling with the challenging chloropyrimidine substrate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous THF or Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst. The use of a pre-weighed catalyst in a glovebox is recommended for accuracy.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Trustworthiness Check): The solvent should be degassed prior to use. For the reaction mixture, perform three cycles of evacuating the flask headspace and backfilling with inert gas. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is typically complete within 2-8 hours. The disappearance of the starting material is a key indicator.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[7] Similar to Suzuki coupling, success with chloropyrimidines hinges on using advanced catalyst systems.

Causality Behind Experimental Choices:
  • Catalyst System: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized this field.[4] These ligands, such as BrettPhos or RuPhos, are essential for coupling with less reactive aryl chlorides. They facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[4][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[9] Sodium tert-butoxide (NaOt-Bu) is the most common choice for this purpose.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Comparative Data: Catalyst Performance in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPBINAPCs₂CO₃Toluene10012-24Moderate
Pd(OAc)₂ / RuPhosRuPhosNaOt-BuToluene1002-10High
RuPhos Pd G3RuPhosNaOt-BuDioxane80-1001-6>90

Data synthesized from literature on similar heteroaryl chloride substrates.[7][8]

Buchwald_Hartwig_Cycle

Protocol 2: Buchwald-Hartwig Amination with RuPhos Pd G3

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a glovebox, weigh the NaOt-Bu, RuPhos Pd G3, and this compound into a dry Schlenk flask. Causality Note: NaOt-Bu is extremely sensitive to moisture; handling in a glovebox is essential for reproducibility.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of inert gas, add the anhydrous toluene, followed by the amine via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Part 3: Sonogashira and Heck Couplings

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions further expand the synthetic utility of the chloropyrimidine core.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkynyl moieties.[10]

  • Catalyst System: Traditionally, this reaction uses a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Challenges & Alternatives: Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential copper contamination of the final product.[12] These often require more specialized palladium catalysts or different reaction conditions.

  • Efficacy: For chloropyrimidines, achieving high efficacy often requires higher temperatures and carefully chosen ligands to promote the initial oxidative addition. The choice of the palladium catalyst's ligand can even control regioselectivity in di-halogenated systems.[13]

Heck Coupling

The Heck reaction introduces vinyl groups, which are valuable for further transformations.[14]

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands is a common choice. Thermally stable pincer catalysts, like the Frech catalyst, have shown excellent performance with heterocyclic substrates, offering high yields with low catalyst loadings even at high temperatures (140–150 °C).[14]

  • Base: An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX generated during the reaction.

  • Efficacy: Heck reactions with electron-deficient aryl chlorides can be sluggish. High temperatures are often required, making catalyst stability a key concern. Heterogeneous or immobilized catalysts are also an attractive option for simplifying product purification.[15][16]

Conclusion and Recommendations

The functionalization of this compound is a critical step in the synthesis of many high-value compounds. The selection of an appropriate catalyst is the most influential factor in achieving a successful outcome.

  • For C-C bond formation with boronic acids (Suzuki): Modern Buchwald-type precatalysts with bulky biarylphosphine ligands (e.g., XPhos Pd G3 ) are highly recommended for their superior reactivity, reliability, and broad substrate scope, consistently delivering higher yields in shorter reaction times compared to traditional catalysts.

  • For C-N bond formation with amines (Buchwald-Hartwig): A similar strategy is advised. The use of a precatalyst system like RuPhos Pd G3 with a strong base (NaOt-Bu) is the state-of-the-art method for efficiently coupling both primary and secondary amines to challenging chloro-heterocycles.

  • For C-C bond formation with alkynes or alkenes (Sonogashira/Heck): While standard conditions can be attempted, researchers should be prepared to screen more robust catalysts, such as thermally stable pincer complexes or specialized ligand systems, particularly if initial attempts with traditional catalysts prove inefficient.

By understanding the causality behind the choice of reagents and reaction conditions, and by employing these advanced, self-validating protocols, researchers can confidently and efficiently diversify the this compound scaffold to accelerate their research and development programs.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-((Benzyloxy)methyl)-6-chloropyrimidine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of therapeutic agents.[1] Its versatile structure is considered a "privileged scaffold," enabling the synthesis of compounds with diverse pharmacological activities, from anticancer to antiviral properties.[1] Within this class, 4-((benzyloxy)methyl)-6-chloropyrimidine stands out as a pivotal intermediate. Its strategic functionalization—a labile chlorine atom at the 6-position and a protected hydroxymethyl group at the 4-position—makes it an invaluable building block for complex, biologically active molecules. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities, while the benzyloxy group can be deprotected to reveal a primary alcohol for further modification.[1]

However, the synthetic utility of this intermediate is directly dependent on its purity. The presence of residual starting materials, by-products, or degradation products can have profound consequences on downstream applications. Impurities can poison catalysts, lead to unintended side reactions, complicate purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[2][3] Consequently, a rigorous and multi-faceted analytical approach is not just recommended—it is essential for ensuring the reliability and reproducibility of research and development efforts.

This guide provides an in-depth comparison of the purity of this compound sourced from three different suppliers (designated A, B, and C). We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to construct a comprehensive purity profile for each batch. Our objective is to demonstrate not only how to assess purity but why this multi-technique approach provides the most trustworthy and actionable data for scientists in the field.

The Analytical Strategy: An Orthogonal Approach to Purity Verification

Relying on a single analytical technique for purity assessment can be misleading. For instance, an impurity might co-elute with the main peak in HPLC or be non-UV active, rendering it invisible to a UV detector. Similarly, non-volatile impurities would be missed by GC analysis. An orthogonal approach, using methods based on different chemical and physical principles, provides a more complete and reliable picture.[4]

Our assessment is built on three pillars:

  • HPLC-UV: The workhorse for purity determination of non-volatile organic molecules.[5][6] We will use a stability-indicating Reverse-Phase HPLC (RP-HPLC) method to separate the main compound from potential impurities.

  • GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or low-boiling point starting materials.[7][8]

  • Quantitative NMR (qNMR): A primary analytical method that allows for the determination of absolute purity (assay) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9][10][11] It is invaluable for detecting impurities that are invisible to other methods (e.g., inorganic salts, non-chromophoric compounds) and for providing an unbiased purity value without requiring a reference standard of the analyte itself.[4][9]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-((Benzyloxy)methyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-((Benzyloxy)methyl)-6-chloropyrimidine, a versatile pyrimidine-based intermediate, are instrumental in this process. However, their reactivity and potential biological activity demand a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on scientific discovery, underpinned by an unassailable foundation of personal safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the chemical class. While specific toxicity data for this compound is not extensively published, the known hazards of structurally similar chloropyrimidines provide a robust basis for a conservative safety assessment. The presence of the reactive chloropyrimidine core warrants significant caution.

A closely related analog, 4-(Benzyloxy)-6-chloropyrimidine, is classified with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1][2].

These classifications, marked by the GHS07 pictogram for "Harmful/Irritant," indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation[1]. Our PPE strategy must therefore create a comprehensive barrier against these entry points.

Core Protective Equipment: A Mandated Protocol

Effective chemical handling is not merely about having PPE available; it's about the systematic and correct use of the right equipment for the specific task. The following table outlines the mandatory PPE for handling this compound.

Protection Area Required PPE Rationale & Critical Specifications
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. All handling of the solid compound or its solutions must be performed in a properly functioning fume hood to minimize inhalation of dusts or aerosols[3][4].
Eye & Face Protection Splash-proof Safety Goggles & Face ShieldNon-Negotiable. Goggles must provide a full seal around the eyes to protect against splashes and fine particulates. A face shield should be worn over the goggles, especially when there is a risk of splashing or exothermic reaction[5][6].
Hand Protection Chemical-Resistant Nitrile Gloves (Double Gloving Recommended)Critical Contact Barrier. Nitrile gloves offer broad chemical resistance suitable for this compound class[4][5]. Double gloving is a best practice; the outer glove is removed immediately after the task, containing contamination, while the inner glove protects during the doffing process[7]. Gloves must be inspected before use and changed immediately if contact is suspected or every 30-60 minutes during extended use[7][8].
Body Protection Flame-Resistant (FR) Lab Coat & Disposable SleevesSkin Exposure Prevention. A lab coat, fully buttoned, with tight-fitting cuffs is required[7]. The fabric should be flame-resistant, such as Nomex®, worn over natural fiber clothing (e.g., cotton)[6]. Disposable Tyvek-type sleeves can provide additional protection against contamination of the lab coat[5].
Respiratory Protection NIOSH-Approved Respirator (As needed)Situational Requirement. While a fume hood is the primary control, a respirator (e.g., N95 for particulates) may be necessary for tasks like weighing large quantities or cleaning spills where aerosolization is possible[5][6]. Use requires adherence to your institution's respiratory protection program, including fit-testing[8].

Operational Plan: Integrating PPE into Your Workflow

PPE is most effective when integrated into a structured workflow. The following step-by-step protocols for donning and doffing are designed to be a self-validating system, minimizing the risk of accidental exposure and cross-contamination.

Step 1: Donning (Putting On) PPE

This sequence is designed to move from the least critical to the most critical barriers, ensuring that gloves are the last item on, keeping them as clean as possible before the procedure begins.

  • Lab Coat and Sleeves: Put on your flame-resistant lab coat and ensure it is fully buttoned. If using them, add disposable sleeves.

  • Respirator (if required): If your risk assessment dictates respirator use, perform a seal check and ensure it is fitted correctly.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield.

  • Gloves: Don the first (inner) pair of nitrile gloves, ensuring the cuff goes under the cuff of your lab coat. Don the second (outer) pair of gloves, pulling the cuff over the lab coat sleeve. This creates a complete seal[7].

Step 2: Doffing (Taking Off) PPE

The doffing process is the point of highest risk for self-contamination. The sequence is critical and proceeds from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated halogenated waste container[9].

  • Face Shield and Goggles: Remove the face shield, handling it by the headband. Then, remove the safety goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and hang it in its designated storage area.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water[7].

Visualization of PPE Workflow

PPE_Workflow cluster_Donning Phase 1: Donning PPE cluster_Handling Phase 2: Chemical Handling cluster_Doffing Phase 3: Doffing PPE Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Goggles/Face Shield Don_Gloves 3. Don Inner & Outer Gloves Handling Handle Compound in Fume Hood Don_Gloves->Handling Enter Safe State Doff_Outer_Gloves 4. Doff Outer Gloves Handling->Doff_Outer_Gloves Procedure Complete Doff_Goggles 5. Doff Goggles/Face Shield Doff_Coat 6. Doff Lab Coat Doff_Inner_Gloves 7. Doff Inner Gloves Wash_Hands 8. Wash Hands

Caption: A workflow diagram illustrating the correct sequence for donning and doffing PPE.

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical final step to prevent environmental contamination and future exposure.

  • Contaminated PPE: All disposable PPE, including gloves, sleeves, and any absorbent material from spills, must be placed in a clearly labeled, sealed container for halogenated chemical waste[9]. Do not dispose of this material in regular trash.

  • Chemical Waste: Unused chemical and any solutions containing this compound must be collected in a designated, sealed, and properly labeled halogenated waste container. Follow your institution's specific guidelines for hazardous waste disposal. Do not pour chemical waste down the drain[10].

By adhering to this comprehensive PPE and handling protocol, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Benzyloxy)methyl)-6-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-((Benzyloxy)methyl)-6-chloropyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.